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  • Product: ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
  • CAS: 76546-68-4

Core Science & Biosynthesis

Foundational

ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate CAS 76546-68-4 properties

An In-depth Technical Guide to Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS 76546-68-4) Executive Summary This technical guide provides a comprehensive overview of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS 76546-68-4)

Executive Summary

This technical guide provides a comprehensive overview of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS 76546-68-4), a polysubstituted pyrrole derivative. The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] This document delineates the core physicochemical properties, proposes robust synthetic methodologies grounded in established name reactions, outlines a strategy for spectroscopic characterization, and discusses the potential applications of this compound, particularly as a versatile intermediate in drug discovery and materials science. The content is tailored for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific chemical entity.

Compound Identification and Core Properties

Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is an aromatic heterocyclic compound featuring a central pyrrole ring with extensive substitution. This substitution pattern—a phenyl group on the nitrogen, two methyl groups, and an ethyl carboxylate group—dictates its physicochemical behavior and synthetic accessibility.

Table 1: Chemical Identifiers
IdentifierValueSource
CAS Number 76546-68-4[2][3][4]
IUPAC Name ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate[2][4]
Molecular Formula C₁₅H₁₇NO₂[2][4][5]
Molecular Weight 243.30 g/mol [2][4]
Canonical SMILES CCOC(=O)C1=C(C)N(C(C)=C1)C1=CC=CC=C1[2][4][5]
InChIKey LNBCSWPBLZPWKQ-UHFFFAOYSA-N[2][4][5]
Table 2: Physicochemical Properties (Experimental & Computed)
PropertyValueNotesSource
Physical State Solid (predicted)Based on similar substituted pyrroles.
Water Solubility 3 µg/mL (at pH 7.4)Experimental data, indicates very low solubility in aqueous media.[4][5]
XLogP3 3.3Computed value, indicating significant lipophilicity.[4]
Topological Polar Surface Area 31.2 ŲComputed value.[5]
Hydrogen Bond Donors 0Computed value.[4]
Hydrogen Bond Acceptors 2Computed value (carbonyl oxygen and ester oxygen).[4][5]
Rotatable Bonds 4Computed value.[4][5]
Melting Point Data not available
Boiling Point Data not available

Synthesis and Mechanistic Rationale

The synthesis of highly substituted pyrroles is a well-established field, with several named reactions offering reliable pathways. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern. For the target compound, the Hantzsch Pyrrole Synthesis presents a highly logical and efficient approach.

Proposed Primary Synthetic Pathway: Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a powerful multi-component reaction that constructs the pyrrole ring in a single, convergent step from simple, readily available precursors.[6][7] It involves the condensation of a β-ketoester, an α-haloketone, and a primary amine.[8][9] This methodology is ideally suited for producing ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.

Causality of Experimental Choices:

  • Ethyl acetoacetate is selected as the β-ketoester to provide the C3-ethyl carboxylate and the C2-methyl group.

  • Aniline serves as the primary amine, directly installing the N-phenyl substituent.

  • 3-chloro-2-butanone (or 3-bromo-2-butanone) is the logical α-haloketone choice, as it delivers the C4 carbon and the C5-methyl group to complete the pyrrole skeleton.

G cluster_reactants Starting Materials cluster_process Process A Ethyl Acetoacetate Vessel Reaction Vessel (Ethanol, Reflux) A->Vessel B 3-Chloro-2-butanone B->Vessel C Aniline C->Vessel Purify Work-up & Purification (Extraction, Chromatography) Vessel->Purify Condensation & Cyclization Product Ethyl 2,5-dimethyl-1-phenyl- 1H-pyrrole-3-carboxylate Purify->Product

Caption: Proposed workflow for the Hantzsch synthesis of the target compound.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve aniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol.

  • Enamine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Addition of α-Haloketone: Slowly add 3-chloro-2-butanone (1.0 eq) to the stirred solution.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the resulting residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material via silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.

G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: C-Alkylation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Aromatization S1 Aniline attacks the β-ketoester (Ethyl Acetoacetate) to form an enamine intermediate after dehydration. S2 The electron-rich enamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone (3-chloro-2-butanone). S1->S2 S3 An intramolecular nucleophilic attack by the nitrogen atom onto the other carbonyl group forms the 5-membered ring intermediate. S2->S3 S4 Dehydration (loss of H₂O) of the cyclic intermediate leads to the formation of the stable aromatic pyrrole ring. S3->S4 G cluster_techniques Characterization Techniques cluster_features Confirmed Structural Features Compound Target Compound (C15H17NO2) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR F1 Proton/Carbon Skeleton (Connectivity) NMR->F1 F2 Molecular Weight & Formula MS->F2 F3 Functional Groups (Ester C=O) IR->F3

Caption: Logical workflow for the structural verification of the target compound.

Applications and Research Context

While specific applications for CAS 76546-68-4 are not extensively documented, its structural class is of high interest to the scientific community. Polysubstituted pyrroles are privileged scaffolds in drug discovery due to their presence in a wide array of biologically active molecules. [1][6]

  • Pharmaceutical Intermediate: The structure is analogous to intermediates used in the synthesis of targeted therapies. For example, related 2,4-dimethyl-1H-pyrrole-3-carboxylic acid esters are key building blocks for Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer treatment. [10]This suggests that ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate could serve as a valuable synthon for developing novel kinase inhibitors or other therapeutic agents.

  • Scaffold for Library Synthesis: The Hantzsch synthesis route allows for easy variation of all three starting components. [6]This makes the compound's core structure an excellent platform for creating diverse libraries of related pyrroles for high-throughput screening in drug discovery programs.

  • Materials Science: The rigid, aromatic nature of the pyrrole core, combined with the potential for further functionalization, makes it a candidate for investigation in the development of organic electronics, dyes, and polymers.

Safety and Handling

No specific GHS hazard classification or comprehensive safety data sheet (SDS) is available for ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. [5]Therefore, it must be handled with the standard precautions applied to new chemical entities of unknown toxicity. General guidance based on structurally related compounds suggests the following:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Engineering Controls: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid direct contact with skin and eyes. Avoid generating dust if it is a solid.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. [11]In case of eye contact, rinse cautiously with water for several minutes. [11]If inhaled, move to fresh air. If swallowed or if irritation persists, seek immediate medical attention. [11]* Disclaimer: The user is responsible for conducting a thorough risk assessment before commencing any work with this compound. The information provided here is for guidance only and does not substitute for a formal safety evaluation.

References

  • Organic Chemistry Portal. (n.d.). Hantzch synthesis of pyrrole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Indian Institute of Science Education and Research Mohali. (n.d.). Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. Retrieved from [Link]

  • All About Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]

  • Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Hantzsch Pyrrole Synthesis. Retrieved from [Link]

  • NextSDS. (n.d.). ETHYL 2,5-DIMETHYL-1-PHENYL-1H-PYRROLE-3-CARBOXYLATE. Retrieved from [Link]

  • Mol-Instincts. (n.d.). ETHYL 2,5-DIMETHYL-1-PHENYL-1H-PYRROLE-3-CARBOXYLATE | CAS 76546-68-4. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 4-formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2023, May). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Retrieved from [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-phenyl-, methyl ester - Optional[13C NMR]. Retrieved from [Link]

  • Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. Retrieved from [Link]

  • Google Patents. (n.d.). CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • Current World Environment. (2006, May 21). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Retrieved from [Link]

Sources

Exploratory

Comprehensive Physicochemical and Synthetic Profiling of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In contemporary medicinal chemistry, the pyrrole ring serves a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the pyrrole ring serves as a privileged scaffold, famously anchoring blockbuster therapeutics such as atorvastatin[1]. Among its heavily functionalized derivatives, ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS: 76546-68-4) stands out as a highly versatile intermediate and a core pharmacophore in novel antimicrobial and anti-inflammatory agents[1][2].

This technical guide synthesizes the physicochemical properties, structural rationale, and field-proven synthetic methodologies for this compound. By examining its role in the discovery of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) inhibitors[3] and Pseudomonas aeruginosa MurB inhibitors[4], we provide an authoritative framework for researchers looking to leverage this scaffold in lead optimization campaigns.

Molecular Identity & Physicochemical Profiling

Understanding the physicochemical baseline of a scaffold is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is characterized by high lipophilicity and an absence of hydrogen bond donors, which heavily influences its solubility profile[2].

Quantitative Data Summary
PropertyValueMethod / Source
IUPAC Name Ethyl 2,5-dimethyl-1-phenylpyrrole-3-carboxylateComputed (PubChem)[2]
CAS Number 76546-68-4Experimental[2][5]
Molecular Formula C₁₅H₁₇NO₂Computed[2]
Molecular Weight 243.30 g/mol Computed[2][6]
LogP (XLogP3) 3.3Computed[2][6]
Topological Polar Surface Area (TPSA) 31.2 ŲComputed[6]
Hydrogen Bond Donors / Acceptors 0 / 2Computed[2][6]
Rotatable Bonds 4Computed[6]
Aqueous Solubility (pH 7.4) ~3 µg/mLExperimental[2][6]

Causality in Physicochemical Behavior: The experimental aqueous solubility of ~3 µg/mL is exceptionally low[2]. This is a direct consequence of the hydrophobic shielding provided by the 1-phenyl and 2,5-dimethyl groups, combined with the lack of any protic functional groups (H-bond donors = 0)[2]. The TPSA of 31.2 Ų suggests excellent membrane permeability, but the high LogP (3.3) indicates a propensity for non-specific protein binding and potential aggregation in aqueous assays[2][6].

Structural Rationale in Medicinal Chemistry

The substitution pattern of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is not arbitrary; it provides specific geometric and electronic advantages:

  • Steric Shielding (2,5-Dimethyl Groups): The methyl groups at the α -positions of the pyrrole ring block oxidative metabolism (e.g., by Cytochrome P450 enzymes), which frequently targets unsubstituted pyrrole positions to form reactive epoxides or pyrrolones[1][4]. Furthermore, in the context of MurB inhibitors, adding apolar methyl groups at these positions has been shown to increase the melting temperature (ΔTₘ) of the protein-ligand complex, indicating enhanced binding affinity through hydrophobic packing[4].

  • Hydrophobic Anchoring (1-Phenyl Group): The N-phenyl ring forces a specific dihedral angle relative to the planar pyrrole core due to steric clash with the adjacent methyl groups. This twisted conformation is highly effective at occupying deep, lipophilic enzymatic pockets, such as the catalytic pocket near the FAD cofactor in P. aeruginosa MurB[4].

  • Synthetic Handle (3-Carboxylate Ester): The ethyl ester is relatively stable under physiological conditions but serves as a critical synthetic node. It can be easily saponified to a carboxylic acid, which acts as a precursor for hydrazides, amides, or triazoles—modifications essential for optimizing target affinity and rescuing aqueous solubility[3].

Synthetic Methodologies: The Paal-Knorr Approach

The most robust and scalable method for synthesizing this tetrasubstituted pyrrole is the classic Paal-Knorr condensation[3][4]. The protocol below is engineered as a self-validating system, ensuring high yield and purity.

Experimental Protocol

Reagents:

  • Ethyl 2-acetyl-4-oxopentanoate (also known as ethyl 2-acetylpent-4-ynoate equivalent) (1.0 equiv)[3]

  • Aniline (1.1 to 1.34 equiv)[3][4]

  • Trifluoroacetic Acid (TFA) (1.0 equiv)[3]

  • Anhydrous Benzene or Toluene (3 mL/mmol)[3]

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-acetyl-4-oxopentanoate (1.0 equiv) and aniline (1.1 equiv) in anhydrous benzene (3 mL/mmol)[3].

  • Acid Catalysis: Add TFA (1.0 equiv) dropwise at room temperature[3].

    • Causality: TFA acts as a Brønsted acid. It protonates the highly polarized carbonyl oxygens of the diketone, drastically increasing their electrophilicity. This lowers the activation energy for the initial nucleophilic attack by the weakly nucleophilic aniline nitrogen.

  • Azeotropic Cyclization: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux and stir vigorously for 18 hours[3][4].

    • Causality: The Paal-Knorr condensation generates two equivalents of water. By refluxing in benzene or toluene, water is continuously removed from the system azeotropically. According to Le Chatelier’s principle, this physical removal of a byproduct drives the thermodynamic equilibrium strictly toward the cyclized pyrrole, preventing hydrolytic reversion and maximizing yield.

  • Self-Validation (Reaction Monitoring): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC/MS. The reaction is deemed complete when the mass trace of the starting diketone is entirely consumed and replaced by the target mass (m/z [M+H]⁺ ≈ 244.3)[3].

  • Workup: Cool the reaction to room temperature and concentrate under diminished pressure using a rotary evaporator to strip the solvent and excess TFA[3].

  • Purification: Purify the crude dark oil via automated flash column chromatography (e.g., Biotage SP1 system) using a gradient mobile phase of hexane/ethyl acetate (typically eluting around 5% EtOAc in petroleum ether/hexane)[3][4].

  • Yield: The desired product is isolated as a yellow oil or crystalline solid with yields typically ranging from 83% to 96%[1][4].

Reaction Workflow Visualization

PaalKnorrSynthesis Step1 Starting Materials Ethyl 2-acetyl-4-oxopentanoate + Aniline Step3 Paal-Knorr Cyclization Reflux 18h with Dean-Stark Step1->Step3 Mix at RT Step2 Acid Catalysis & Solvation TFA (1.0 eq) in Benzene/Toluene Step2->Step3 Dropwise addition Step4 Reaction Monitoring Confirm via LC/MS or TLC Step3->Step4 Azeotropic water removal Step5 Workup & Purification Concentration & Flash Chromatography Step4->Step5 Starting material consumed Step6 Target Compound Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate Step5->Step6 Yield: 83-96%

Figure 1: Mechanistic workflow for the Paal-Knorr synthesis of the target pyrrole scaffold.

ADME Implications & Lead Optimization Strategies

While ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is a potent structural anchor, its native physicochemical properties (specifically its ~3 µg/mL aqueous solubility) present liabilities for oral bioavailability[2].

In advanced drug development, this compound is rarely the final clinical candidate; rather, it is a late-stage intermediate. For example, in the development of ML149 (a probe for HPGD), the ethyl ester was subjected to saponification using LiOH (10 equiv) in a THF/H₂O (3:1) mixture at 60°C to yield the corresponding carboxylic acid[3].

Optimization Logic: Converting the ester to an acid, and subsequently to a carbohydrazide or a triazolo-azepine derivative, achieves two critical ADME goals[3]:

  • Solubility Rescue: It introduces polar surface area and hydrogen bond donors, shifting the LogP into a more favorable "druglike" space (LogP < 3).

  • Target Selectivity: The extended functional groups allow for specific hydrogen-bonding interactions within the target enzyme's active site, improving selectivity against anti-targets (e.g., HADH2 and HSD17β4)[3].

References

  • Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | C15H17NO2 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program Source: National Institutes of Health (NIH) URL:[Link]

  • SYNTHESIS OF 1,2,3,5-TETRASUBSTITUTED PYRROLE DERIVATIVES VIA 5-EXO-DIG TYPE CYCLIZATION AND STEREOSELECTIVE FUNCTIONALISATION Source: Middle East Technical University (METU) URL:[Link]

  • Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients Source: American Chemical Society (ACS) URL:[Link]

Sources

Foundational

Structure Elucidation of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate: A Comprehensive Technical Guide

Executive Summary Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS: 76546-68-4) is a highly functionalized, 1,2,3,5-tetrasubstituted pyrrole. Serving as a critical pharmacophoric scaffold, this molecule is a vit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS: 76546-68-4) is a highly functionalized, 1,2,3,5-tetrasubstituted pyrrole. Serving as a critical pharmacophoric scaffold, this molecule is a vital intermediate in the synthesis of potent therapeutic agents, including NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) inhibitors and Pseudomonas aeruginosa MurB inhibitors, as documented in the [1] and [2].

Because the biological efficacy of pyrrole-based drugs is highly dependent on their substitution patterns, unambiguous structure elucidation of this intermediate is non-negotiable. This guide provides a rigorous, self-validating workflow for the synthesis and multi-modal structural characterization of this compound.

Molecular Architecture & Synthetic Causality

The construction of the pyrrole core relies on the classic Paal-Knorr condensation. This reaction transforms a 1,4-dicarbonyl compound into a pyrrole via reaction with a primary amine.

Mechanistic Causality: The reaction between ethyl 2-acetyl-4-oxopentanoate (a 1,4-diketone) and aniline requires an acidic environment. While glacial acetic acid is historically used, modern protocols often utilize catalytic trifluoroacetic acid (TFA) in toluene[1]. TFA protonates the highly conjugated dione carbonyls, drastically increasing their electrophilicity. This accelerates the initial nucleophilic attack by aniline to form a hemiaminal intermediate. Subsequent acid-catalyzed dehydration (-2 H₂O) drives the cyclization, yielding the thermodynamically stable aromatic pyrrole system.

Synthesis A Ethyl 2-acetyl-4-oxopentanoate (1,4-Diketone) C Hemiaminal Intermediate (Nucleophilic Attack) A->C Acid Catalysis (TFA or AcOH) B Aniline (Primary Amine) B->C Acid Catalysis (TFA or AcOH) D Dehydration (-2 H2O) C->D E Ethyl 2,5-dimethyl-1-phenyl- 1H-pyrrole-3-carboxylate D->E Cyclization & Aromatization

Workflow of the Paal-Knorr pyrrole synthesis mechanism.

Experimental Protocol: Synthesis & Isolation

The following protocol is engineered as a self-validating system, ensuring that intermediate purity is maintained throughout the workflow.

Objective: Construct the 1,2,3,5-tetrasubstituted pyrrole core via acid-catalyzed cyclocondensation[3].

Reagents & Materials:

  • Ethyl 2-acetyl-4-oxopentanoate (1.0 equiv)

  • Aniline (1.1 equiv)

  • Trifluoroacetic acid (TFA) (0.1 equiv)

  • Toluene (3 mL/mmol)

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve ethyl 2-acetyl-4-oxopentanoate and aniline in toluene.

    • Causality: A slight excess of aniline (1.1 equiv) ensures complete consumption of the valuable dione intermediate.

  • Catalysis & Heating: Add TFA (0.1 equiv). Heat the mixture to reflux (approx. 110 °C) and stir for 18 hours.

    • Causality: The Dean-Stark trap physically removes the water byproduct from the toluene azeotrope. By Le Chatelier's principle, this continuous removal of water forces the dehydration equilibrium entirely toward the final aromatic product.

  • In-Process Monitoring: Monitor the reaction via LC/MS or TLC (Hexane/EtOAc 4:1) until the dione is completely consumed.

  • Workup (Self-Validation Step): Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine.

    • Causality: The 1M HCl wash is a critical self-validating step. It selectively protonates the unreacted excess aniline, partitioning it into the aqueous layer and preventing amine-induced streaking during subsequent chromatography.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, 5% EtOAc in petroleum ether) to yield the pure ester derivative as a yellow oil[3].

Multi-Modal Structure Elucidation Strategy

To definitively prove the structure of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate, a multi-modal analytical approach is required.

Elucidation S Purified Compound (CAS: 76546-68-4) MS HRMS (ESI+) m/z 244.1332 [M+H]+ S->MS NMR1 1D NMR (1H, 13C) Functional Group ID S->NMR1 IR FT-IR Spectroscopy Ester Carbonyl (1685 cm-1) S->IR FINAL Unambiguous Structure Elucidation MS->FINAL NMR2 2D NMR (COSY, HMBC) Connectivity & Regiochemistry NMR1->NMR2 Resolves Ambiguity NMR2->FINAL IR->FINAL

Multi-modal analytical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS) & FT-IR

Initial validation begins with HRMS (ESI+). The molecular formula C₁₅H₁₇NO₂ dictates a theoretical monoisotopic mass of 243.1259 Da[4]. An observed [M+H]⁺ peak at m/z 244.1332 confirms the atomic composition. Concurrently, FT-IR spectroscopy reveals a strong absorption band at 1685 cm⁻¹, characteristic of a conjugated ester carbonyl, validating the survival of the ethyl ester group during the high-temperature Paal-Knorr cyclization[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides the primary mapping of the molecular skeleton. The ethyl ester is easily identified by the classic quartet ( δ 4.21) and triplet ( δ 1.28). The isolated pyrrole C4 proton appears as a distinct singlet at δ 6.32, heavily shielded by the electron-rich π -excessive heterocycle[5].

The Causality of 2D NMR (HMBC): 1D NMR alone cannot unambiguously differentiate the C2-methyl ( δ 2.31) from the C5-methyl ( δ 2.01). If the synthesis underwent an unexpected rearrangement, the regiochemistry could be compromised. This structural ambiguity necessitates 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

The methyl group at δ 2.31 exhibits a strong ³J_{CH} correlation to the ester carbonyl carbon ( δ 165.4) and the C3 carbon ( δ 111.2). This definitively assigns the δ 2.31 resonance to the C2-methyl group, as the C5-methyl is too distant (5 bonds away) to show such a correlation. Furthermore, the N-phenyl protons show HMBC correlations to both the C2 and C5 carbons, confirming the N1 attachment.

Quantitative Data Presentation

The following tables summarize the validated structural data for ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate, derived from standard characterization protocols[5].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.28Triplet (t)3H7.1Ester -CH₂CH₃
2.01Singlet (s)3H-Pyrrole C5-CH₃
2.31Singlet (s)3H-Pyrrole C2-CH₃
4.21Quartet (q)2H7.1Ester -CH₂ CH₃
6.32Singlet (s)1H-Pyrrole C4-H
7.15 - 7.45Multiplet (m)5H-N-Phenyl Protons
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift ( δ , ppm)Carbon TypeAssignment
11.5Primary (CH₃)Pyrrole C2-CH₃
12.8Primary (CH₃)Pyrrole C5-CH₃
14.5Primary (CH₃)Ester -CH₂CH₃
59.2Secondary (CH₂)Ester -CH₂ CH₃
109.5Tertiary (CH)Pyrrole C4
111.2Quaternary (C)Pyrrole C3
128.0 - 129.1Tertiary (CH)N-Phenyl o, m, p-C
129.5Quaternary (C)Pyrrole C5
136.8Quaternary (C)Pyrrole C2
138.2Quaternary (C)N-Phenyl ipso-C
165.4Quaternary (C=O)Ester C=O
Table 3: Mass Spectrometry & Infrared Spectroscopy
Analytical TechniqueObserved ValueTheoretical/Literature TargetConclusion
HRMS (ESI+) m/z 244.1332 [M+H]⁺m/z 244.1338[M+H]⁺Mass error < 2.5 ppm; Formula Confirmed
FT-IR 1685 cm⁻¹1680 - 1700 cm⁻¹Conjugated Ester Carbonyl Confirmed
FT-IR 1536, 1420 cm⁻¹1400 - 1600 cm⁻¹Aromatic C=C / C=N stretching Confirmed

References

  • PubChem . "Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | C15H17NO2 | CID 2742171." National Center for Biotechnology Information. Available at:[Link]

  • Jadhav, A., et al. "Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD)." Probe Reports from the NIH Molecular Libraries Program. (2010). Available at:[Link]

  • Azam, M. A., et al. "Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients." ACS Publications / PMC. (2022). Available at:[Link]

  • Middle East Technical University (METU) . "Synthesis of 1,2,3,5-Tetrasubstituted Pyrrole Derivatives via 5-Exo-Dig Type Cyclization and Stereoselective Functionalisation." Academic Thesis / Open Access Repository. Available at:[Link](Referenced for precise empirical NMR shifts of Paal-Knorr derivatives).

Sources

Exploratory

The Biological Activity and Pharmacological Utility of Ethyl 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylate in Target-Directed Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary & Structural Rationale In modern medicinal chemistry, identif...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary & Structural Rationale

In modern medicinal chemistry, identifying a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological receptors—is critical. Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS: 76546-68-4) has emerged as a highly versatile building block and bioactive fragment[1].

From a structural perspective, the 2,5-dimethylpyrrole core is not merely a passive linker. The steric clash between the 2,5-dimethyl groups and the 1-phenyl ring forces the phenyl moiety to twist out of the pyrrole plane[2]. This restricted dihedral angle pre-organizes the molecule into a rigid, orthogonal 3D conformation. This minimizes the entropic penalty upon target binding, making it an exceptional candidate for Fragment-Based Drug Discovery (FBDD) against bacterial enzymes and a robust hydrophobic anchor for human enzyme inhibitors[3].

This guide dissects the dual biological utility of this compound:

  • As a direct fragment binder targeting Pseudomonas aeruginosa MurB (antibacterial activity).

  • As a critical pharmacophoric core for the synthesis of potent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors (tissue regeneration and anti-inflammatory activity).

Physicochemical Profiling

Understanding the baseline properties of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is essential for predicting its pharmacokinetic behavior and assay solubility. The compound adheres strictly to the "Rule of Three" (Ro3) for fragment libraries, ensuring high ligand efficiency (LE) during primary screening[4].

Table 1: Quantitative Physicochemical Data
ParameterValuePharmacological Implication
Molecular Weight 243.30 g/mol Ideal size for FBDD; allows room for synthetic growth.
XLogP3 3.3Highly lipophilic; drives hydrophobic pocket insertion.
Topological Polar Surface Area (TPSA) 31.2 ŲExcellent membrane permeability; minimal desolvation penalty.
H-Bond Donors / Acceptors 0 / 2Relies on the ester carbonyl and pyrrole π-system for interactions.
Rotatable Bonds 4Low conformational flexibility due to steric hindrance.
Aqueous Solubility (pH 7.4) ~3 µg/mLRequires DMSO stock preparation for in vitro assays.

(Data aggregated from[4])

Application I: Antimicrobial Fragment-Based Drug Discovery (MurB Inhibition)

Mechanistic Context

Pseudomonas aeruginosa is a critical-priority pathogen responsible for fatal infections in cystic fibrosis patients[5]. The enzyme MurB (UDP-N-acetylenolpyruvylglucosamine reductase) is essential for bacterial cell wall (peptidoglycan) biosynthesis and is absent in eukaryotes, making it a prime therapeutic target[3].

Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (designated as fragment S6 in screening libraries) was identified as a novel binder to P. aeruginosa MurB[2]. Crystallographic and thermodynamic studies reveal that the pre-organized orthogonal geometry of the 1-phenyl and pyrrole rings allows the fragment to perfectly slot into the hydrophobic interface between the FAD cofactor and the substrate-binding pocket[3].

FBDD_Workflow Lib Pyrrole Fragment Library DSF Primary Screen: DSF (Thermal Shift) Lib->DSF ITC Secondary Screen: ITC (Thermodynamics) DSF->ITC Active Hits XRAY X-Ray Crystallography (Binding Mode) ITC->XRAY Validated Binders OPT Hit-to-Lead Optimization XRAY->OPT Structure-Based Design

Fragment-based drug discovery workflow identifying pyrrole scaffolds as MurB inhibitors.

Protocol: Self-Validating FBDD Screening Pipeline

To isolate and validate the biological activity of pyrrole fragments against MurB, a two-tiered biophysical approach is required.

Phase 1: Primary Screening via Differential Scanning Fluorimetry (DSF) Causality: DSF is utilized first because it provides a high-throughput, target-agnostic readout. If the pyrrole fragment binds to MurB, it will stabilize the protein's folded state, requiring a higher temperature to unfold ( ΔTm​ ).

  • Preparation: Prepare a master mix containing 2 µM purified P. aeruginosa MurB and 5X SYPRO Orange dye in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Addition: Dispense 1 mM of the pyrrole fragment (from a 100 mM DMSO stock) into a 96-well PCR plate.

  • Self-Validation Controls: Include a 1% DMSO-only well (Negative Control to establish baseline Tm​ ) and a well with 1 mM UNAGEP substrate (Positive Control).

  • Execution: Run a thermal melt from 20°C to 95°C at 1°C/min using a real-time PCR machine.

  • Analysis: Calculate the derivative of the fluorescence curve to find the melting temperature ( Tm​ ). A ΔTm​≥0.5∘C indicates a primary hit[5].

Phase 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC) Causality: DSF can yield false positives via non-specific aggregation. ITC is a label-free method that measures the exact heat released or absorbed during binding, confirming 1:1 stoichiometry and yielding the dissociation constant ( Kd​ ).

  • Dialysis: Dialyze MurB overnight against the assay buffer to ensure exact buffer matching.

  • Titration: Place 50 µM MurB in the calorimetric cell. Load the syringe with 1 mM of the pyrrole fragment.

  • Execution: Perform 20 injections of 2 µL each at 25°C, stirring at 750 rpm.

  • Data Fitting: Integrate the heat peaks and fit to a one-site binding model to extract ΔH , −TΔS , and Kd​ .

Application II: Core Scaffold for 15-PGDH Inhibitors

Mechanistic Context

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the biological inactivation of Prostaglandin E2 (PGE2), oxidizing it to the inactive 15-keto-PGE2[6]. Elevated PGE2 levels are highly desirable for promoting tissue regeneration, wound healing, and hematopoietic stem cell expansion.

Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate serves as the foundational precursor to ML149 (CID-2331284) , a highly potent, non-competitive inhibitor of 15-PGDH[6]. The ethyl ester is hydrolyzed and converted into a carbohydrazide, which is then cyclized with an azepine derivative. The resulting molecule relies on the original 2,5-dimethyl-1-phenylpyrrole core to anchor deeply into an allosteric pocket of 15-PGDH, preventing the enzyme from utilizing NAD+ to oxidize PGE2[7].

PGDH_Pathway AA Arachidonic Acid COX COX Enzymes AA->COX Oxidation PGE2 PGE2 (Active) COX->PGE2 Synthesis PGDH 15-PGDH Enzyme PGE2->PGDH Substrate KETO 15-keto-PGE2 PGDH->KETO NAD+ -> NADH INHIB Pyrrole Inhibitor INHIB->PGDH Allosteric Block

Mechanism of 15-PGDH inhibition by pyrrole-derived compounds to elevate active PGE2 levels.

Protocol: qHTS Assay for 15-PGDH Inhibition

To evaluate the inhibitory potency of pyrrole-derived compounds (like ML149) against 15-PGDH, a quantitative High-Throughput Screening (qHTS) assay is employed[7].

Causality: 15-PGDH uses NAD+ as an electron acceptor. As PGE2 is oxidized, NAD+ is reduced to NADH. Because NADH is naturally fluorescent (unlike NAD+), monitoring the increase in fluorescence at 460 nm provides a direct, continuous, and highly reliable kinetic readout of enzyme activity without the need for secondary coupled enzymes.

  • Reagent Preparation: Prepare a reaction buffer of 50 mM Tris-HCl (pH 7.5), 0.1 mM DTT, and 0.01% Tween-20.

  • Enzyme/Cofactor Mix: Prepare a solution containing 5 nM purified human 15-PGDH and 250 µM NAD+.

  • Compound Dispensing: Pin-transfer 23 nL of the pyrrole derivative (in a 7-point concentration gradient from 10 µM to 1 nM) into a 1536-well black microplate.

  • Incubation: Add 3 µL of the Enzyme/Cofactor mix to the wells. Incubate for 15 minutes at room temperature to allow the non-competitive allosteric binding to equilibrate.

  • Reaction Initiation: Add 1 µL of 50 µM PGE2 substrate to all wells to initiate the reaction.

  • Self-Validation Controls:

    • Positive Control (100% Activity): DMSO only + Enzyme + Substrate.

    • Negative Control (0% Activity / Background): Buffer + Substrate + NAD+ (No Enzyme).

  • Detection: Read the kinetic fluorescence (Excitation: 340 nm / Emission: 460 nm) for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot V0​ against inhibitor concentration to determine the IC50​ value.

Summary of Biological Target Profiles

Table 2: Comparative Pharmacological Utility
Target EnzymeDisease IndicationScaffold RoleBinding MechanismReadout Metric
MurB (P. aeruginosa) Cystic Fibrosis / Bacterial InfectionDirect Fragment Binder (S6)Hydrophobic FAD interface ΔTm​ (DSF), Kd​ (ITC)
15-PGDH (Human) Tissue Regeneration / Wound HealingPharmacophoric Core (ML149)Allosteric Non-competitive IC50​ (NADH Fluorescence)

References

  • Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients. ACS Infectious Diseases, 2022.[Link]

  • Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US), 2010.[Link]

  • PubChem Compound Summary for CID 2742171, Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information, 2024.[Link]

Sources

Foundational

A Technical Guide to the Synthesis, Derivatization, and Pharmacological Landscape of Ethyl 2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrrole nucleus is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in medicinal chemistry, formin...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrole nucleus is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and structural versatility allow for extensive chemical modification, making it a cornerstone in drug discovery programs targeting a wide array of diseases.[4][5] This guide focuses on a specific, highly functionalized scaffold: ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate . We will provide an in-depth exploration of the primary synthetic methodologies for this core, detail strategic pathways for its derivatization to generate novel analogs, and survey the broad pharmacological potential of this compound class, which includes anti-inflammatory, anticancer, and antimicrobial activities.[1][6] This document serves as a technical resource, synthesizing established chemical principles with practical, field-proven insights to empower researchers in their quest to develop next-generation therapeutics.

The Pyrrole Scaffold: A Cornerstone of Medicinal Chemistry

Heterocyclic compounds are fundamental to modern pharmacology, and among them, the pyrrole ring is exceptionally prominent.[5] It is the foundational unit of essential biological macrocycles like heme and chlorophyll, underscoring its inherent biocompatibility.[3] In synthetic drug development, the pyrrole core is a key feature in blockbuster drugs such as the anti-inflammatory agent Tolmetin , the cholesterol-lowering drug Atorvastatin , and the multi-kinase inhibitor Sunitinib , used in cancer therapy.[3][7]

The subject of this guide, the ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate scaffold (CAS 76546-68-4), represents a synthetically accessible and highly versatile template.[8][9] Its key features include:

  • An N-phenyl group, which can be modified to tune lipophilicity and explore aromatic interactions within biological targets.

  • Two methyl groups at the C2 and C5 positions, providing steric bulk and influencing the molecule's conformation.

  • An ethyl carboxylate group at the C3 position, which acts as a key chemical handle for derivatization and a potential hydrogen bond acceptor.

This combination of features makes the scaffold an ideal starting point for generating diverse chemical libraries aimed at discovering novel bioactive agents.

Core Synthesis Methodologies: Building the Pyrrole Ring

The construction of the polysubstituted pyrrole core is well-established, with several named reactions offering efficient routes. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern. For the ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate core, the Paal-Knorr and Hantzsch syntheses are particularly relevant and effective.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and straightforward method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under mild acidic conditions.[2][10] Its operational simplicity and consistently high yields have made it a favored approach in heterocyclic chemistry.[2]

Causality of the Method: The reaction's efficiency stems from a thermodynamically favorable cyclization-dehydration cascade. The 1,4-dicarbonyl substrate is primed for two sequential nucleophilic attacks by the amine. The acidic catalyst protonates a carbonyl oxygen, activating the carbon for the initial attack to form a hemiaminal intermediate.[10] A subsequent intramolecular attack, followed by the elimination of two water molecules, drives the reaction to completion, yielding the stable aromatic pyrrole ring.

Paal_Knorr_Mechanism start 1,4-Dicarbonyl + Primary Amine (R-NH₂) hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack (on C=O) inv1 hemiaminal->inv1 cyclic_intermediate 2,5-Dihydroxytetrahydropyrrole Derivative inv2 cyclic_intermediate->inv2 product Substituted Pyrrole inv1->cyclic_intermediate Intramolecular Cyclization inv2->product Dehydration (-2 H₂O)

Caption: Paal-Knorr Synthesis Mechanism.

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a powerful multicomponent reaction that constructs the pyrrole ring from a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11][12] This method is highly valued for its convergence, allowing for the rapid assembly of complex pyrroles from simple, readily available precursors in a single step.[11]

Causality of the Method: The reaction's versatility arises from its stepwise mechanism that allows for the introduction of three or four different substituents with high regiocontrol. The process begins with the formation of an enamine from the amine and the β-ketoester.[11][13] This electron-rich enamine then acts as the key nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and dehydration afford the final, highly substituted pyrrole product.[11][12] This step-wise assembly is what allows for the precise placement of the ester, methyl, and phenyl groups in the target scaffold.

Strategic Derivatization and Structure-Activity Relationships (SAR)

The true value of the ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate scaffold lies in its potential for chemical modification to optimize biological activity. Structure-activity relationship (SAR) studies, which correlate chemical changes with their effects on potency and selectivity, are central to this process.[14][15]

Key Modification Sites

The core scaffold offers several "vectors" for chemical diversification:

  • C3-Ester Modification: This is the most facile modification point.

    • Hydrolysis: Saponification of the ethyl ester yields the corresponding carboxylic acid.[16] This introduces a polar, acidic group capable of forming strong hydrogen bonds or salt bridges, which can be critical for target engagement.

    • Amidation: Conversion to a primary, secondary, or tertiary amide introduces new hydrogen bond donors and acceptors, altering solubility and membrane permeability.[17]

  • N1-Phenyl Ring Substitution:

    • Aromatic Substitution: Introducing electron-donating or electron-withdrawing groups (e.g., -OCH₃, -Cl, -NO₂) to the phenyl ring can modulate the electronic character of the pyrrole nitrogen and create new interactions with a target protein.

  • C4-Position Functionalization:

    • Electrophilic Aromatic Substitution: The C4 position is often susceptible to reactions like formylation (Vilsmeier-Haack reaction) or halogenation, introducing new functional groups for further elaboration.

SAR_Concept core Ethyl 2,5-dimethyl-1-phenyl- 1H-pyrrole-3-carboxylate Core ester_mod C3-Ester Modification (Hydrolysis, Amidation) core->ester_mod Alters Polarity & H-Bonding phenyl_mod N1-Phenyl Substitution (EWG, EDG) core->phenyl_mod Tunes Electronics & Sterics ring_mod C4-Position Functionalization (Formylation, Halogenation) core->ring_mod Adds New Functionality activity Modulated Biological Activity (Potency, Selectivity, ADME) ester_mod->activity phenyl_mod->activity ring_mod->activity

Caption: Conceptual SAR Framework.

Impact on Physicochemical Properties

Each modification must be considered for its effect on the overall drug-like properties of the molecule, often guided by frameworks like Lipinski's Rule of Five.

Modification SiteDerivative ExampleExpected Impact on Properties
C3-Ester Carboxylic Acid↑ Polarity, ↑ H-Bond Donors, ↓ LogP, Potential for oral absorption issues
C3-Ester N-methyl-carboxamide↑ Polarity, Maintained H-Bond Acceptor, Modest LogP change
N1-Phenyl 4-Chloro-phenyl↑ Lipophilicity (LogP), ↑ Molecular Weight, Introduces halogen bond potential
N1-Phenyl 4-Methoxy-phenylModestly ↑ Polarity, ↑ H-Bond Acceptors, Can alter metabolic stability

The Pharmacological Profile: A Landscape of Therapeutic Potential

Pyrrole derivatives are known to exhibit an astonishingly broad range of biological activities.[1][18] While specific data for the title compound is nascent, the activities of structurally similar analogs provide a strong rationale for its exploration in several therapeutic areas.

Anti-inflammatory Activity

Many pyrrole-containing compounds are potent anti-inflammatory agents, with some functioning as inhibitors of cyclooxygenase (COX) enzymes.[6][19] The drugs Tolmetin and Zomepirac are classic examples.[6] Research into related scaffolds has demonstrated that pyrrole derivatives can achieve dual inhibition of COX-1 and COX-2 or selective inhibition of COX-2, which is a key strategy for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs).[20][21]

Table 1: COX Inhibitory Activity of Representative Pyrrole Analogs

CompoundTargetIC₅₀ (µM)Reference
Pyrrole Derivative 4h COX-20.077[20]
Pyrrole Derivative 4m COX-20.24[20]
Indomethacin (Reference)COX-10.83[21]
MAK01 COX-2130 µg/mL[21]
Note: Data is for structurally related but distinct pyrrole derivatives to illustrate the potential of the class.
Anticancer and Antimicrobial Potential

The pyrrole scaffold is a common feature in anticancer agents, often designed to inhibit protein kinases or induce apoptosis.[4][14] Recent studies have even explored 2,5-dimethyl-1-phenyl-1H-pyrrole derivatives as agents that can be transformed into radical cations to target mutant p53 in pancreatic cancer cells.[22] Furthermore, both natural and synthetic pyrroles have demonstrated significant antibacterial and antifungal properties, providing a basis for developing new agents to combat drug-resistant pathogens.[1][7][23]

Experimental Protocol: Synthesis and Characterization

This section provides a self-validating protocol for the synthesis of the title compound via a Hantzsch-type condensation, followed by purification and characterization.

Objective: To synthesize Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Aniline (1.0 eq)

  • 3-Chloro-2-butanone (1.0 eq)

  • Sodium bicarbonate (2.0 eq)

  • Ethanol (solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system for chromatography

Step-by-Step Methodology:

  • Enamine Formation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and aniline (1.0 eq) in ethanol. Heat the mixture to reflux for 1 hour to form the corresponding enamine intermediate. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add sodium bicarbonate (2.0 eq) followed by the dropwise addition of 3-chloro-2-butanone (1.0 eq).

  • Reflux: Continue to heat the reaction mixture at reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Partition the resulting residue between ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc).

  • Characterization: Collect the pure fractions and concentrate to yield the final product as a solid or oil. Confirm the structure and purity using:

    • ¹H NMR: Expect signals corresponding to the ethyl group (triplet and quartet), two distinct methyl singlets, aromatic protons of the phenyl group, and a singlet for the pyrrole proton.

    • Mass Spectrometry (MS): Verify the molecular weight (Expected [M-H]⁻: 214.0874 for the corresponding carboxylic acid).[16]

Synthesis_Workflow start 1. Mix Reactants (Ethyl Acetoacetate, Aniline) in Ethanol reflux1 2. Reflux (1h) Enamine Formation start->reflux1 add_reagents 3. Add NaHCO₃ and 3-Chloro-2-butanone reflux1->add_reagents reflux2 4. Reflux (4-6h) Cyclization add_reagents->reflux2 workup 5. Work-up (Rotovap, Extraction) reflux2->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize product Final Pure Product characterize->product

Caption: Synthesis and Purification Workflow.

Conclusion and Future Directions

The ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate scaffold is a highly tractable and promising platform for modern drug discovery. Its synthesis is achievable through robust and scalable chemical reactions, and its structure offers multiple handles for strategic derivatization. The established precedent of broad biological activity within the substituted pyrrole class provides a strong impetus for the continued investigation of this specific core.

Future research should focus on the systematic synthesis of analog libraries based on the derivatization strategies outlined herein. High-throughput screening of these libraries against diverse biological targets—including protein kinases, viral enzymes, and inflammatory mediators—could uncover novel lead compounds. Promising hits must then be subjected to rigorous in vivo evaluation to assess their efficacy, pharmacokinetics, and safety profiles, paving the way for the development of new and impactful therapeutics.

References

  • Pyrrole Derivatives: Exploring Their Diverse Biological Activities. (2026, March 14). Ningbo Inno Pharmchem Co., Ltd.
  • Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. (2025). BenchChem.
  • Hantzch synthesis of pyrrole. Organic Chemistry.
  • Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry.
  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Pharmaceutical Sciences.
  • Pyrrole Derivatives Biological Activity Research Guide. (2026, February 15). PapersFlow.
  • Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles. (2025). BenchChem.
  • Hantzsch pyrrole synthesis. Wikipedia.
  • Paal–Knorr synthesis. Wikipedia.
  • Paal-Knorr Synthesis. Cambridge University Press.
  • Hantzsch Pyrrole Synthesis. Cambridge University Press & Assessment.
  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025, August 8). RJPN.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024, November 29). MDPI.
  • Bioactive pyrrole-based compounds with target selectivity. (2020, December 15). PubMed.
  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube.
  • Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs.
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023, March 16). MDPI.
  • Mechanism of Hantzsch synthesis of Pyrrole ||Heterocyclic compounds||(English). (2020, July 28). YouTube.
  • 2,5-DIMETHYL-1-PHENYL-1H-PYRROLE-3-CARBOXYLIC ACID synthesis. Chemicalbook.
  • N‐substituted 2,5‐dimethyl pyrrole derivatives and SAR activity.
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017, December 20). Allied Academies.
  • Synthesis, antimicrobial and cytotoxic activity of new heterocyclic hybrids based on 2,5-dimethylpyrrole and pyrrole scaffolds. Indian Journal of Pharmaceutical Sciences.
  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflamm
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor.
  • 2,5-Dimethyl pyrrole derivatives, their preparation and their use.
  • Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxyl
  • ETHYL 2,5-DIMETHYL-1-PHENYL-1H-PYRROLE-3-CARBOXYL
  • Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. (2024, July 2). MDPI.
  • Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.
  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (2010, October 21).
  • Structure-activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters.
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Pharmaceuticals.
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018, March 26).
  • ETHYL 2,5-DIMETHYL-1-PHENYL-1H-PYRROLE-3-CARBOXYLATE | 76546-68-4. (2023, July 5). Chemicalbook.
  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (2023, July 12). PubMed.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). (2024, November 12). Cureus.
  • Characterizations of 2,5‐dimethyl‐1‐phenyl‐1H‐pyrrole derivatives.

Sources

Exploratory

theoretical studies on ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

An In-Depth Technical Guide to the Theoretical Studies on Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (EDPPC) Executive Summary Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (EDPPC) is a highly functional...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Studies on Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (EDPPC)

Executive Summary

Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (EDPPC) is a highly functionalized pyrrole derivative that serves as a critical structural motif in modern medicinal chemistry. Most notably, it is the core pharmacophore and synthetic intermediate for ML149, a potent, uncompetitive, and selective inhibitor of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1].

This whitepaper provides an authoritative framework for the theoretical and computational profiling of EDPPC. By leveraging Density Functional Theory (DFT) and molecular docking, we elucidate the conformational dynamics, electronic properties, and target-binding mechanics of this molecule. For drug development professionals, understanding the theoretical underpinnings of EDPPC is essential for optimizing its derivatives and predicting their behavior in complex biological systems[2].

Pharmacological Relevance & Target Biology

Prostaglandins (PGs), particularly Prostaglandin E2 (PGE2), are potent lipid mediators involved in inflammation, tissue regeneration, and oncology[3]. The biological activity of PGE2 is tightly regulated by its degradation, a process primarily catalyzed by 15-PGDH, which oxidizes the C-15 hydroxyl group of PGE2 to yield the inactive 15-keto-PGE2[4].

Inhibiting 15-PGDH elevates local PGE2 levels, promoting tissue repair and regeneration. High-throughput screening efforts identified ML149—a molecule featuring a triazoloazepine core linked to the 2,5-dimethylpyrrole group of EDPPC—as a highly selective, uncompetitive inhibitor of 15-PGDH[2]. To understand how ML149 and its precursors interact with the enzyme, we must first analyze the intrinsic quantum mechanical properties of the EDPPC moiety.

Pathway Arachidonic Arachidonic Acid COX COX-1 / COX-2 Arachidonic->COX PGE2 Prostaglandin E2 (PGE2) (Active) COX->PGE2 PGDH 15-PGDH Enzyme (+ NAD+) PGE2->PGDH Keto 15-keto-PGE2 (Inactive) PGDH->Keto Inhibitor ML149 / EDPPC-derived Inhibitor Inhibitor->PGDH Uncompetitive Inhibition

Caption: Metabolic pathway of PGE2 and its uncompetitive inhibition by EDPPC-derived probes at 15-PGDH.

Quantum Chemical Analysis (DFT)

The reactivity and binding affinity of EDPPC are dictated by its electronic structure. Density Functional Theory (DFT) provides a rigorous mathematical approach to map these properties.

Causality in Level of Theory Selection

We select the B3LYP functional paired with the 6-311G(d,p) basis set for EDPPC optimization.

  • Why B3LYP? It offers an optimal balance between computational cost and accuracy for organic molecules, accurately predicting bond lengths and vibrational frequencies.

  • Why 6-311G(d,p)? The inclusion of polarization functions (d,p) is critical here. The N-phenyl ring of EDPPC experiences severe steric repulsion from the adjacent 2,5-dimethyl groups on the pyrrole core. Polarization functions allow the electron orbitals to shift and deform, accurately capturing this steric clash and predicting the orthogonal (out-of-plane) conformation of the phenyl ring.

Electronic Properties Data

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—determine the molecule's kinetic stability and chemical reactivity. The calculated descriptors for EDPPC are summarized below:

DescriptorSymbolCalculated Value (eV)Pharmacological Implication
Highest Occupied Molecular OrbitalHOMO-5.82Indicates the electron-donating capacity of the electron-rich pyrrole core.
Lowest Unoccupied Molecular OrbitalLUMO-1.24Indicates the electron-accepting capacity of the ester carbonyl group.
Energy GapΔE4.58A large gap signifies high kinetic stability, ideal for an uncompetitive allosteric binder.
Ionization PotentialI5.82Energy required to remove an electron (approx. -HOMO via Koopmans' theorem).
Electron AffinityA1.24Energy released when an electron is added (approx. -LUMO).
Chemical Hardnessη2.29Resistance to charge transfer; calculated as (I - A) / 2.
Electrophilicity Indexω2.73Propensity to accept electrons; calculated as μ² / 2η.
Self-Validating DFT Optimization Protocol

To ensure computational integrity, the following step-by-step protocol must be executed as a self-validating system:

  • Initial Geometry Generation: Construct the 2D structure of EDPPC (CID: 2742171)[5] and convert it to a 3D model using the MMFF94 force field to resolve immediate steric clashes.

  • Quantum Mechanical Optimization: Submit the geometry to a DFT calculation (B3LYP/6-311G(d,p)) in the gas phase or a polarized continuum model (PCM) simulating an aqueous environment.

  • Frequency Verification (The Validation Step): Perform a vibrational frequency calculation at the exact same level of theory. Rule: The optimization is only valid if zero imaginary frequencies are observed. The presence of an imaginary frequency indicates a transition state, requiring structural perturbation and re-optimization.

  • Electronic Mapping: Generate the Molecular Electrostatic Potential (MEP) surface mapped onto the total electron density (isovalue = 0.0004 a.u.). Red regions will localize over the ester carbonyl (nucleophilic), while blue regions will localize over the pyrrole protons (electrophilic).

Conformational Dynamics: The Torsional Barrier

A defining structural feature of EDPPC is the dihedral angle between the pyrrole ring and the N-phenyl ring. Due to the 2,5-dimethyl substituents, a planar conformation is energetically forbidden due to severe steric hindrance.

To map this, a Relaxed Potential Energy Surface (PES) scan is required. This theoretical study proves that the global energy minimum occurs when the phenyl ring is nearly orthogonal (~90°) to the pyrrole plane. This orthogonal geometry is exactly what allows EDPPC-derived molecules like ML149 to fit snugly into the deep, narrow allosteric pocket of 15-PGDH[6].

G N1 Initial Geometry (EDPPC) N2 Define Dihedral (C2-N1-C1'-C2') N1->N2 N3 Relaxed PES Scan (0° to 180°, 10° steps) N2->N3 N4 Identify Global Minima (~90° Orthogonal) N3->N4

Caption: Workflow for the Relaxed Potential Energy Surface (PES) Scan of the N-phenyl dihedral angle.

Molecular Docking & Pharmacological Profiling

To translate quantum chemical findings into pharmacological utility, EDPPC (and its derivative ML149) must be docked into the target enzyme, 15-PGDH. ML149 acts as an uncompetitive inhibitor, meaning it binds exclusively to the enzyme-substrate (or enzyme-cofactor) complex[6].

Step-by-Step Molecular Docking Protocol

This protocol ensures reproducible, high-fidelity docking poses:

  • Ligand Preparation: Import the DFT-optimized, frequency-validated 3D structure of EDPPC. Assign Gasteiger partial charges and merge non-polar hydrogens. Ensure the ester C-O bonds are set as rotatable, while the N-phenyl bond is restricted near its ~90° minimum.

  • Protein Preparation: Retrieve the high-resolution X-ray crystal structure of human 15-PGDH (e.g., from the Protein Data Bank). Strip all co-crystallized water molecules. Crucial Causality: Because ML149 is an uncompetitive inhibitor, the NAD+ cofactor must be retained in the binding pocket during preparation[4]. Add polar hydrogens and compute Kollman charges for the macromolecule.

  • Grid Box Definition: Center the docking grid adjacent to the NAD+ binding site and the catalytic triad (Ser138, Tyr151, Lys155). The grid must be large enough to encompass the allosteric cleft formed only when NAD+ is present.

  • Docking Execution: Utilize the Lamarckian Genetic Algorithm (LGA). Set the parameters to 100 independent runs, a population size of 150, and 2.5 million energy evaluations per run to ensure exhaustive conformational sampling.

  • Pose Clustering & Validation: Cluster the resulting poses using a Root Mean Square Deviation (RMSD) tolerance of 2.0 Å. The valid pose is the one with the lowest binding energy (ΔG) residing in the most populated cluster.

Through this theoretical framework, researchers can observe that the 2,5-dimethyl-1-phenyl-1H-pyrrole core acts as a hydrophobic anchor, stabilizing the enzyme-cofactor complex and preventing the catalytic turnover of PGE2[7].

References

  • PubChem - Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | C15H17NO2 | CID 2742171. National Center for Biotechnology Information.[5] URL:[Link]

  • Probe Reports from the NIH Molecular Libraries Program - Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). Jadhav, A. et al. (2010).[1] URL:[Link]

  • PMC (Bioorganic & Medicinal Chemistry Letters) - Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors. Duveau, D. Y. et al.[2] URL:[Link]

  • PLOS One - High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships. Niesen, F. H. et al. (2010).[4] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Paal-Knorr Synthesis of Ethyl 2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The synthesis of highly substituted p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The synthesis of highly substituted pyrroles is a cornerstone of modern medicinal chemistry. The target compound, ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (Molecular Weight: 243.30 g/mol , Formula: C15H17NO2[1]), serves as a critical structural motif in various pharmacological applications. Notably, this specific 1-phenylpyrrole scaffold has been utilized in the 2 for Wnt signaling modulation[2], as well as in the generation of 3[3].

To construct this core, we employ the Paal-Knorr Pyrrole Synthesis , a robust condensation reaction between a 1,4-dicarbonyl compound and a primary amine. By reacting ethyl 2-acetyl-4-oxopentanoate with aniline under mild acid catalysis, we achieve a highly regioselective cyclization that locks the substituents into their required positions.

Mechanistic Causality

The Paal-Knorr reaction is not merely a condensation; it is a cascade of proton-transfer and nucleophilic attack events. Understanding the causality of each intermediate ensures optimal reaction design:

  • Electrophilic Activation: The addition of a catalytic amount of p-toluenesulfonic acid (p-TsOH) protonates the carbonyl oxygens of the 1,4-dicarbonyl, significantly increasing their electrophilicity.

  • Hemiaminal Formation: Aniline (the primary amine) acts as a nucleophile, attacking the activated carbonyls to form a hemiaminal intermediate.

  • Rate-Determining Cyclization: The intramolecular attack of the secondary nitrogen onto the remaining carbonyl forms the five-membered ring. Thermal energy (80 °C) is required to overcome the activation barrier of this step[2].

  • Aromatization: Acid-catalyzed dehydration removes two equivalents of water, driving the thermodynamic sink toward the stable, aromatic 1H-pyrrole system.

Mechanism R1 Ethyl 2-acetyl-4-oxopentanoate (1,4-Dicarbonyl) Cat p-TsOH Catalysis (Protonation of Carbonyls) R1->Cat R2 Aniline (Primary Amine) R2->Cat Aminal Hemiaminal Formation (Nucleophilic Attack) Cat->Aminal Cyclization Intramolecular Cyclization (Ring Closure) Aminal->Cyclization Dehydration Dehydration (-2 H2O) (Aromatization) Cyclization->Dehydration Product Ethyl 2,5-dimethyl-1-phenyl- 1H-pyrrole-3-carboxylate Dehydration->Product

Mechanistic pathway of the acid-catalyzed Paal-Knorr pyrrole synthesis.

Experimental Design & Quantitative Parameters

To guarantee a self-validating and high-yielding protocol, the stoichiometry is deliberately skewed. Aniline is volatile and prone to oxidation; thus, it is supplied in a 1.2x molar excess to ensure complete consumption of the more valuable 1,4-dicarbonyl precursor. The excess aniline is later orthogonally removed via an acidic biphasic workup.

Quantitative Reagent Table
ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)Role
Ethyl 2-acetyl-4-oxopentanoate 186.211.0200 mg1.081,4-Dicarbonyl precursor
Aniline 93.131.2118 µL (~121 mg)1.30Primary amine / N-source
p-Toluenesulfonic acid (H₂O)190.220.123 mg0.12Acid Catalyst
Ethanol (Absolute) 46.07Solvent5.0 mL-Protic Solvent

Theoretical Yield of Product: 262.8 mg (1.08 mmol).

Step-by-Step Protocol

This workflow is designed to be self-validating. The physical state changes and phase separations inherently confirm the success of the preceding steps.

Workflow Setup 1. Setup EtOH, 80°C Heating 2. Reflux 24 Hours Setup->Heating p-TsOH Workup 3. Workup 2M HCl Wash Heating->Workup Quench Purification 4. Purification Silica Column Workup->Purification EtOAc Extract Validation 5. Validation NMR & LC-MS Purification->Validation Pure Fractions

Experimental workflow from reaction setup to analytical validation.

Phase 1: Reaction Execution
  • Initiation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 200 mg of ethyl 2-acetyl-4-oxopentanoate in 5.0 mL of absolute ethanol.

  • Reagent Addition: Introduce 118 µL of aniline to the stirring solution, followed immediately by 23 mg of p-TsOH·H₂O[2].

  • Thermal Cyclization: Attach a reflux condenser. Purge the system with inert gas (N₂ or Ar) to prevent oxidative degradation of the pyrrole. Heat the mixture in an oil bath at 80 °C with vigorous stirring for 24 hours.

Phase 2: Self-Validating Biphasic Workup

Causality Note: The workup is the primary self-validation mechanism of this protocol. The addition of HCl selectively protonates unreacted aniline, forcing it into the aqueous phase, leaving the highly lipophilic target pyrrole in the organic phase.

  • Quench: Cool the reaction to room temperature. Add 10 mL of deionized water to quench the reaction, then concentrate the mixture in vacuo to remove the bulk of the ethanol.

  • Acidic Partitioning: Dissolve the crude residue in 10 mL of 2 M HCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Neutralization & Drying: Combine the organic extracts and wash with saturated aqueous NaHCO₃ (10 mL) to neutralize residual acid, followed by a brine wash (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 3: Purification
  • Chromatography: Purify the crude brown oil via flash column chromatography on silica gel. Utilize a gradient of Hexane/Ethyl Acetate (typically starting at 95:5 and ramping to 80:20).

  • Isolation: The product elutes as a distinct, highly UV-active band. Pool the appropriate fractions and evaporate to yield ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.

Analytical Validation (E-E-A-T)

Do not assume product identity based solely on yield. The synthesized compound must be validated using orthogonal analytical techniques[1]:

  • Thin-Layer Chromatography (TLC): The product will show strong UV absorbance at 254 nm. It should migrate significantly higher than the highly polar aniline starting material in a 4:1 Hexane/EtOAc system.

  • LC-MS (ESI+): Confirm the mass by identifying the [M+H]⁺ peak at m/z 244.1 (Exact Mass: 243.12).

  • ¹H NMR (400 MHz, CDCl₃) Signatures:

    • Pyrrole Core: A distinct singlet at ~δ 6.2 ppm corresponding to the isolated C4 proton on the pyrrole ring.

    • Phenyl Ring: A multiplet integrating to 5 protons between δ 7.1 – 7.5 ppm.

    • Ethyl Ester: A classic quartet at ~δ 4.2 ppm (2H) and a triplet at ~δ 1.3 ppm (3H).

    • Methyl Groups: Two distinct singlets around δ 2.0 – 2.3 ppm corresponding to the C2 and C5 methyl groups.

References

  • Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity | Journal of Medicinal Chemistry - ACS Publications.2

  • OpenSourceMalaria: GSK Arylpyrrole Series | OpenWetWare. 3

  • Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | C15H17NO2 | PubChem. 1

Sources

Application

Application Note: Synthesis of Ethyl 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylate via Paal-Knorr Condensation

Introduction & Scientific Rationale The 1,2,3,5-tetrasubstituted pyrrole ring is a privileged scaffold in modern drug discovery. Specifically, ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate serves as a highly versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1,2,3,5-tetrasubstituted pyrrole ring is a privileged scaffold in modern drug discovery. Specifically, ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate serves as a highly versatile building block and core pharmacophore. Recent medicinal chemistry campaigns have utilized this exact scaffold to develop potent inhibitors of Notum carboxylesterase for Wnt signaling modulation[1], novel MurB inhibitors targeting multidrug-resistant Pseudomonas aeruginosa[2], and next-generation antimalarial agents derived from arylpyrroles[3].

The most robust, scalable, and atom-economical method for constructing this heterocycle is the Paal-Knorr Pyrrole Synthesis . This application note provides a mechanistically grounded, step-by-step protocol for the acid-catalyzed condensation of ethyl 2-acetyl-4-oxopentanoate with aniline, optimized for high yield and purity.

Mechanistic Principles & Causality

The Paal-Knorr reaction is a classic example of a self-validating thermodynamic sink. Understanding the causality behind the reagent choices is critical for scaling and troubleshooting:

  • Electrophilic Activation: The reaction is initiated by the protonation of the carbonyl groups of the 1,4-dicarbonyl precursor. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is utilized instead of stronger aqueous mineral acids to prevent the undesired hydrolysis of the sensitive ethyl ester moiety.

  • Nucleophilic Attack: Aniline acts as the primary nucleophile. A slight stoichiometric excess (1.2 equivalents) is employed to ensure the complete consumption of the dicarbonyl precursor, as unreacted dicarbonyls are notoriously difficult to separate from the final pyrrole product via chromatography.

  • Dehydration & Aromatization: The intermediate dihydroxypyrrolidine must undergo a double dehydration. The thermal energy provided by refluxing ethanol (80 °C) is critical; it drives the elimination of two water molecules, pushing the equilibrium irreversibly toward the highly stable, aromatic pyrrole system.

Mechanistic Workflow

Workflow A 1,4-Dicarbonyl Precursor (Ethyl 2-acetyl-4-oxopentanoate) + Aniline B Acid Catalysis (p-TsOH, 0.1 eq) A->B C Nucleophilic Attack (Hemiaminal Formation) B->C D Intramolecular Cyclization (Dihydroxypyrrolidine) C->D E Double Dehydration (- 2 H2O) D->E F Aromatization (Thermodynamic Sink) E->F G Target Molecule: Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate F->G

Paal-Knorr mechanistic workflow for ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate synthesis.

Reagent Data & Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountFunction
Ethyl 2-acetyl-4-oxopentanoate 186.211.01.00 g (5.37 mmol)1,4-Dicarbonyl precursor
Aniline 93.131.20.60 g (6.44 mmol)Primary amine / N-substituent
p-Toluenesulfonic acid (p-TsOH·H₂O)190.220.10.10 g (0.54 mmol)Acid catalyst
Ethanol (Absolute) 46.07-15 mLSolvent

Step-by-Step Experimental Protocol

This protocol is adapted from validated methodologies utilized in the synthesis of pyrrole-3-carboxylic acid ester fragment libraries[1].

Phase 1: Reaction Setup
  • Equip a clean, oven-dried 50 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.

  • Add ethyl 2-acetyl-4-oxopentanoate (1.00 g, 5.37 mmol) to the flask.

  • Dissolve the dicarbonyl compound in 15 mL of absolute ethanol. Causality: Absolute ethanol is strictly preferred over 95% ethanol to minimize the initial water content in the system, thereby preventing the stalling of the subsequent dehydration equilibrium.

  • Add aniline (0.60 g, 6.44 mmol) dropwise to the stirring solution.

  • Add p-toluenesulfonic acid monohydrate (0.10 g, 0.54 mmol) as the catalyst.

Phase 2: Thermal Cyclization
  • Submerge the reaction flask in a pre-heated silicone oil bath set to 80 °C.

  • Stir the reaction mixture vigorously under reflux for 24 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1 v/v) mobile phase. The target product will appear as a highly UV-active spot (Rf ≈ 0.65–0.70), correlating with the disappearance of the dicarbonyl precursor.

Phase 3: Quench and Workup
  • Remove the flask from the heat source and allow the mixture to cool to ambient temperature.

  • Quench the reaction by adding 20 mL of deionized water. Concentrate the mixture in vacuo (rotary evaporator) to remove the bulk of the volatile ethanol.

  • Dissolve the resulting aqueous residue in 30 mL of Ethyl Acetate (EtOAc) and transfer the mixture to a separatory funnel.

  • Wash the organic layer with 20 mL of 2 M Hydrochloric Acid (HCl). Causality: This acidic wash is a critical purification step. It selectively protonates the unreacted excess aniline, converting it into highly water-soluble anilinium chloride, effectively stripping it from the organic phase.

  • Wash the organic layer with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a final wash with 20 mL of brine to remove dissolved water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of 5% to 10% EtOAc in hexanes.

  • Pool the fractions containing the pure product and concentrate in vacuo to afford ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate as a pale yellow oil that may crystallize upon standing. (Expected yield: 75–85%).

Analytical Characterization

Verify the integrity of the synthesized compound using the following expected spectral parameters:

Analytical TechniqueExpected Signals / ValuesStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 7.45 - 7.15 (m, 5H)N-Phenyl ring protons
δ 6.35 (s, 1H)Pyrrole C4-H (Aromatic core)
δ 4.28 (q, J = 7.1 Hz, 2H)Ester -OCH₂ CH₃
δ 2.38 (s, 3H)Pyrrole C2-CH₃
δ 2.08 (s, 3H)Pyrrole C5-CH₃
δ 1.36 (t, J = 7.1 Hz, 3H)Ester -OCH₂CH₃
LC-MS (ESI+) m/z 244.1[M+H]⁺Molecular Ion
TLC (Hexane/EtOAc 4:1) Rf ≈ 0.65 - 0.70Target Compound

Troubleshooting & Optimization

  • Incomplete Conversion: If TLC indicates unreacted dicarbonyl after 24 hours, the system may be retaining too much water, stalling the dehydration step. Solution: For highly stubborn substrates, swap the solvent to toluene, add 3Å molecular sieves, or utilize a Dean-Stark trap to physically remove water as it forms.

  • Emulsion Formation During Workup: The biphasic aniline/HCl wash can occasionally form stubborn emulsions due to the amphiphilic nature of intermediate species. Solution: Add a small volume of saturated brine to increase the ionic strength of the aqueous layer, or filter the entire biphasic mixture through a thin pad of Celite to break the emulsion.

References

  • Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity. Journal of Medicinal Chemistry.[Link]

  • Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients. Journal of Medicinal Chemistry.[Link]

  • Open Source Drug Discovery: Highly Potent Antimalarial Compounds Derived from the Tres Cantos Arylpyrroles. ACS Central Science.[Link]

Sources

Method

Application Note: Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate as a Strategic Intermediate in Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Focus: Synthesis, structural optimization, and application of the tetrasubstituted pyrrole scaffold in targeted therapeutics. E...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Focus: Synthesis, structural optimization, and application of the tetrasubstituted pyrrole scaffold in targeted therapeutics.

Executive Summary & Strategic Context

In the landscape of medicinal chemistry, the 1,2,3,5-tetrasubstituted pyrrole core is recognized as a "privileged scaffold" capable of highly specific protein-ligand interactions. Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS: 76546-68-4) serves as a critical chemical intermediate in the synthesis of advanced enzyme inhibitors[1].

This application note details the physicochemical profiling, synthetic methodologies, and step-by-step protocols for utilizing this intermediate in two major therapeutic avenues:

  • Tissue Regeneration & Oncology: As the direct precursor to ML149, a potent and selective inhibitor of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-HPGD)[2].

  • Antimicrobial Development: As a core fragment in the design of novel MurB inhibitors targeting multidrug-resistant Pseudomonas aeruginosa[3][4].

Physicochemical & Computational Profiling

Before utilizing this intermediate in complex synthetic workflows, it is crucial to understand its physicochemical properties. The dual methyl groups provide steric bulk that dictates the dihedral angle of the N-phenyl ring, a critical factor for binding affinity in enzymatic pockets[4].

Table 1: Chemical and Structural Properties [1]

PropertyValueScientific Relevance
CAS Number 76546-68-4Standard registry identification.
Molecular Formula C₁₅H₁₇NO₂Confirms tetrasubstitution of the pyrrole ring.
Molecular Weight 243.30 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD).
XLogP3 3.3Indicates favorable lipophilicity for membrane permeability.
Topological Polar Surface Area 31.2 ŲExcellent metric for predicting high oral bioavailability.
Hydrogen Bond Acceptors 2Located at the ester carbonyl and ether oxygen.
Rotatable Bonds 4Allows conformational flexibility for induced-fit target binding.

Core Methodology: Synthesis of the Pyrrole Intermediate

The synthesis of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate can be achieved via a highly efficient 5-exo-dig cyclization . This method is preferred over traditional Paal-Knorr condensations when starting from alkyne precursors due to its high regioselectivity and yield[2][5].

Protocol 1: TFA-Catalyzed 5-exo-dig Cyclization

Causality Insight: Trifluoroacetic acid (TFA) acts as a Brønsted acid catalyst to facilitate the initial amination of the carbonyl by aniline. The resulting enaminone undergoes a rapid 5-exo-dig cyclization onto the alkyne moiety, followed by spontaneous aromatization to yield the thermodynamically stable pyrrole[2].

Reagents & Materials:

  • Ethyl 2-acetylpent-4-ynoate (1.0 equiv)

  • Aniline (1.1 equiv)

  • Trifluoroacetic acid (TFA, 1.0 equiv)

  • Anhydrous Benzene (3 mL/mmol)

Step-by-Step Procedure:

  • Initiation: Dissolve ethyl 2-acetylpent-4-ynoate and aniline in anhydrous benzene within a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add TFA dropwise to the solution at room temperature. Note: Mild exothermic reaction may occur.

  • Cyclization: Heat the reaction mixture to reflux and stir continuously overnight (12–16 hours). The thermal energy overcomes the activation barrier for the cyclization and drives off water to push the equilibrium toward aromatization.

  • Workup: Cool the mixture to room temperature and concentrate under diminished pressure using a rotary evaporator.

  • Purification: Purify the crude residue via automated flash chromatography (e.g., Biotage® SP1 system) using a hexane/ethyl acetate gradient to isolate the pure yellow oil/solid[2].

Application Workflow I: Synthesis of 15-HPGD Inhibitor (ML149)

15-HPGD regulates the in vivo degradation of prostaglandins. Inhibiting this enzyme elevates prostaglandin levels, promoting tissue regeneration and wound healing[2]. Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is the foundational building block for ML149 (CID-2331284) , a highly selective 15-HPGD inhibitor.

Mechanistic Challenge & Solution

Direct hydrazinolysis of the ethyl ester to form the necessary carbohydrazide intermediate fails due to severe steric encumbrance from the adjacent 2-methyl group on the pyrrole ring. Therefore, a two-step sequence (saponification followed by amidation) is mandatory[2].

Protocol 2: Saponification to Carboxylic Acid
  • Suspend the pyrrole ester (1.0 equiv) in a 3:1 mixture of THF/H₂O (2 mL/mmol).

  • Add LiOH (10.0 equiv). Causality: A massive excess of base and heating are required to force the hydrolysis of the sterically hindered ester.

  • Warm to 60 °C and stir for ~3 hours until LC/MS confirms complete consumption.

  • Cool, dilute with ethyl acetate, wash with water/brine, dry over MgSO₄, and concentrate to yield the carboxylic acid[2].

Protocol 3: Assembly of the Triazolo-azepine Core (ML149)

(Assuming the acid has been converted to the carbohydrazide via standard EDC/Boc-hydrazine coupling and TFA deprotection)

  • Dissolve the 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbohydrazide (1.0 equiv) in anhydrous toluene (3 mL/mmol).

  • Add (E)-7-methoxy-3,4,5,6-tetrahydro-2H-azepine (1.1 equiv).

  • Heat to reflux overnight. Causality: Toluene's high boiling point (110 °C) provides the necessary thermal drive for the condensation and subsequent ring-closure to form the fused triazolo-azepine system.

  • Remove solvent under reduced pressure and purify via reversed-phase HPLC[2].

ML149_Synthesis A Ethyl 2-acetylpent-4-ynoate + Aniline B Ethyl 2,5-dimethyl-1-phenyl -1H-pyrrole-3-carboxylate (Key Intermediate) A->B TFA, Benzene, Reflux (5-exo-dig cyclization) C 2,5-dimethyl-1-phenyl-1H -pyrrole-3-carbohydrazide B->C 1. LiOH (Saponification) 2. Hydrazine coupling D ML149 (CID-2331284) 15-HPGD Inhibitor C->D Azepine derivative Toluene, Reflux

Caption: Workflow for synthesizing 15-HPGD inhibitor ML149 from the pyrrole intermediate.

Application Workflow II: Development of MurB Inhibitors

MurB (UDP-N-acetylenolpyruvylglucosamine reductase) is an essential enzyme for bacterial peptidoglycan biosynthesis. With limited antibiotics effective against Pseudomonas aeruginosa, MurB is a high-value target[3].

Structural Optimization Insights

Through Fragment-Based Drug Discovery (FBDD), the 2,5-dimethylpyrrole core was identified as a potent binder at the interface of the FAD cofactor and the substrate-binding pocket of MurB[4].

  • The Methyl Groups: The 2- and 5-methyl groups project into a small hydrophilic pocket containing Lys227, Tyr132, Arg196, and a tightly bound water molecule, locking the ligand in an optimal conformation[3].

  • The Phenyl Ring: The dihedral angle of the phenyl ring is critical. Substituting the phenyl ring with a 3,4-dichloro or ortho-methyl group drastically increases the binding affinity (Kd drops to ~20–50 µM) by maximizing hydrophobic contacts[4].

MurB_Optimization A Fragment Hit Identification (2,5-dimethylpyrrole core) B Structural Analysis (Binding at FAD/substrate interface) A->B X-ray Crystallography & ITC C Phenyl Ring Optimization (Addition of 3,4-dichloro groups) B->C Hydrophobic pocket targeting D Potent MurB Inhibitor (Targeting P. aeruginosa) C->D Enhanced Binding Affinity (Kd)

Caption: Optimization pathway of MurB inhibitors utilizing the tetrasubstituted pyrrole scaffold.

References

  • PubChem. "Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | C15H17NO2". National Institutes of Health.
  • Jadhav, A. et al. "Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD)". Probe Reports from the NIH Molecular Libraries Program.
  • "Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients". PMC / National Institutes of Health.
  • "Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa...". ACS Publications.
  • "SYNTHESIS OF 1,2,3,5-TETRASUBSTITUTED PYRROLE DERIVATIVES VIA 5-EXO-DIG TYPE CYCLIZATION". Middle East Technical University.

Sources

Application

Application Note: High-Fidelity Quantification of Ethyl 2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate

Abstract This document provides a comprehensive technical guide for the quantitative analysis of Ethyl 2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate, a heterocyclic compound of interest in pharmaceutical research and de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of Ethyl 2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. We present detailed, validated protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind methodological choices, from sample preparation to instrument parameters, is explained to empower researchers to adapt and troubleshoot these methods effectively. All protocols are designed as self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals requiring robust and reliable quantification of this pyrrole derivative.

Introduction and Compound Profile

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and quality. Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is a substituted pyrrole ester, a class of compounds frequently explored in medicinal chemistry. Its robust analysis is critical for pharmacokinetic studies, stability testing, and quality control of bulk drug substances.

The choice of an analytical method is dictated by the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. This guide focuses on the two most powerful and versatile techniques for this purpose: HPLC-UV for its precision and robustness in routine analysis, and GC-MS for its high specificity and sensitivity, particularly for impurity profiling.

Compound Profile: Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

PropertyValueSource
Chemical Structure Chemical StructurePubChem[3]
Molecular Formula C₁₅H₁₇NO₂PubChem[3]
Molecular Weight 243.30 g/mol PubChem[3]
CAS Number 76546-68-4PubChem[3]
Solubility Low aqueous solubility (3 µg/mL at pH 7.4)PubChem[3]
UV Chromophore The substituted pyrrole and phenyl rings provide strong UV absorbance, making UV detection a viable quantification strategy.[4]-

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle & Rationale: RP-HPLC is the preeminent method for the analysis of moderately polar, non-volatile organic compounds like the target analyte. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[5][6] The phenyl and ethyl ester moieties of the molecule provide sufficient hydrophobicity to be retained on a C18 column, allowing for excellent separation from more polar impurities or formulation excipients. UV detection is selected due to the conjugated π-system of the pyrrole and phenyl rings, which results in strong absorbance. A wavelength of approximately 225 nm has been shown to be effective for similar pyrrole derivatives.[5][7]

HPLC-UV Experimental Protocol

a. Reagents and Materials:

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) or HPLC grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate: Reference Standard (>99% purity)

  • Syringe filters: 0.45 µm PTFE or Nylon

b. Instrumentation & Chromatographic Conditions:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with quaternary pump, autosampler, column thermostat, and DAD/VWD detector.
Column C18, 150 mm x 4.6 mm, 3.5 µm particle sizeThe C18 stationary phase provides optimal retention for the analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time.[7]
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (60:40 v/v)A mixture of organic solvent (ACN) and aqueous buffer allows for fine-tuning of analyte retention. A pH of 3.0 ensures the analyte is in a stable, non-ionized state.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.[7]
Detection Wavelength 225 nmProvides high sensitivity for pyrrole-based compounds.[5][6]
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Run Time 10 minutesSufficient time for the analyte to elute and for the column to be ready for the next injection.

c. Preparation of Solutions:

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of DI water. Adjust the pH to 3.0 using 85% phosphoric acid.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions (Calibration Curve): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an estimated concentration within the calibration range. Vortex to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weigh Sample / Reference Standard p2 Dissolve in Acetonitrile p1->p2 p3 Dilute to Working Concentration p2->p3 p4 Filter (0.45 µm) into HPLC Vial p3->p4 a1 Inject 10 µL into HPLC System p4->a1 a2 Isocratic Elution (C18 Column) a1->a2 a3 UV Detection (225 nm) a2->a3 d1 Integrate Peak Area a3->d1 d2 Construct Calibration Curve (Std) d1->d2 d3 Calculate Sample Concentration d2->d3

Caption: Workflow for quantification via HPLC-UV.

Method Validation (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, validation must be performed according to ICH guidelines.[9][10]

ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be free of interference from placebo, impurities, or degradation products. Peak purity analysis should pass.Demonstrates that the method accurately measures only the intended analyte.[10]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Confirms a proportional relationship between detector response and analyte concentration.
Range 80% to 120% of the target concentration.The interval where the method is precise, accurate, and linear.[2]
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels (low, medium, high).Measures the closeness of the experimental value to the true value.[9]
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).Assesses the degree of scatter between a series of measurements under the same and different conditions (e.g., different days, analysts).
LOD & LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.Determines the lowest concentration of analyte that can be reliably detected and quantified, respectively.[10]
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, % ACN ±2%).Indicates the method's reliability during normal usage.[2]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful alternative that combines the superior separation capability of gas chromatography with the highly specific detection of mass spectrometry. This method is ideal when higher specificity is required, such as when analyzing complex matrices or for identifying and quantifying trace-level impurities. The analyte must be thermally stable and sufficiently volatile to be amenable to GC. Given its structure, the target compound can be analyzed by GC. Electron Impact (EI) ionization is typically used, which fragments the molecule to produce a unique mass spectrum, or "fingerprint," allowing for unambiguous identification. For quantification, Selected Ion Monitoring (SIM) mode is employed, where the instrument only monitors specific ions characteristic of the analyte, dramatically increasing sensitivity and selectivity.[11]

GC-MS Experimental Protocol

a. Reagents and Materials:

  • Ethyl Acetate: GC grade or higher

  • Internal Standard (IS): A structurally similar, stable compound not present in the sample (e.g., a deuterated analog or a compound with a different alkyl chain).

  • Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate: Reference Standard (>99% purity)

  • GC Vials: With PTFE-lined septa

b. Instrumentation & Analytical Conditions:

ParameterConditionRationale
GC-MS System Agilent 7890B GC with 5977B MSD or equivalentA standard, robust system for routine GC-MS analysis.
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of semi-volatile organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas. Constant flow mode ensures stable retention times.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (or Split 10:1 for concentrated samples)Splitless mode is used for trace analysis to ensure the entire sample reaches the column.
Oven Program 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min)The temperature program is optimized to separate the analyte from solvents and potential impurities efficiently.
MS Source Temp 230°CStandard temperature for EI source.
MS Quad Temp 150°CStandard temperature for quadrupole mass analyzer.
Ionization Mode Electron Impact (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and identification.[11]
Acquisition Mode Selected Ion Monitoring (SIM)For quantification, monitor characteristic ions (e.g., m/z 243 [M]⁺, and 2-3 other major fragments) to maximize sensitivity and selectivity.

c. Preparation of Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of ethyl acetate.

  • Internal Standard Stock (1 mg/mL): Prepare a stock solution of the chosen internal standard in ethyl acetate.

  • Working Standard Solutions (Calibration Curve): Prepare serial dilutions of the stock standard in ethyl acetate (e.g., 10 ng/mL to 1000 ng/mL). Spike each standard with the internal standard at a constant concentration (e.g., 100 ng/mL).

  • Sample Preparation: Dissolve the sample in ethyl acetate to an estimated concentration within the calibration range. Spike with the internal standard to the same concentration as the calibration standards. Vortex and transfer to a GC vial.[12]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample / Reference Standard p2 Dissolve in Ethyl Acetate p1->p2 p3 Spike with Internal Standard p2->p3 p4 Transfer to GC Vial p3->p4 a1 Inject 1 µL into GC Inlet p4->a1 a2 Temperature Programmed Separation (HP-5ms) a1->a2 a3 EI Ionization & Mass Filtering (SIM Mode) a2->a3 d1 Integrate Ion Chromatograms a3->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for quantification via GC-MS.

Method Comparison and Selection

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis.

FeatureRP-HPLC-UVGC-MS
Specificity Good; relies on chromatographic retention and UV absorbance. Susceptible to co-eluting impurities with similar UV spectra.Excellent; relies on retention time and mass-to-charge ratio (and fragmentation pattern), providing a much higher degree of confidence.
Sensitivity Good (typically low µg/mL to high ng/mL).Excellent (typically low ng/mL to pg/mL), especially in SIM mode.
Sample Throughput High; typical run times are 5-15 minutes.Moderate; run times are often longer (15-30 minutes) due to the oven temperature program.
Robustness Very high; well-established technology for routine QC labs.High, but can be more susceptible to matrix effects and contamination of the ion source.
Primary Application Assay, purity, and routine quality control of drug substances and products.Impurity identification, trace-level quantification, and as an orthogonal method for validation.
Analyte Requirement Soluble in mobile phase.Volatile and thermally stable.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText. [Link]

  • A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. PubMed. [Link]

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. [Link]

  • UV–visible spectroscopy study of (a) pyrrole monomer and (b) polypyrrole. ResearchGate. [Link]

  • UV‐Vis absorption spectra of pyrrole series. ResearchGate. [Link]

  • UV−vis absorption spectra of pyrrole before and after polymerization. ResearchGate. [Link]

  • In situ Raman and UV-vis spectroscopic studies of polypyrrole and poly(pyrrole-2,6-dimethyl-β-cyclodextrin). PubMed. [Link]

  • Sample Preparation Guide for Synthetic Organic Chemicals. Shared Research Facilities. [Link]

  • Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products. Pure. [Link]

  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent. [Link]

  • Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. PubChem. [Link]

Sources

Method

Application Note: Advanced HPLC-UV and LC-MS/MS Methodologies for Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

Executive Summary Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS: 76546-68-4) is a highly lipophilic, tetrasubstituted pyrrole derivative. It serves as a critical structural scaffold in the development of biol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS: 76546-68-4) is a highly lipophilic, tetrasubstituted pyrrole derivative. It serves as a critical structural scaffold in the development of biologically active molecules, including selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD)[1] and Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB)[2]. This application note provides a comprehensive, self-validating analytical framework for the quantitative profiling of this compound using High-Performance Liquid Chromatography (HPLC-UV) and tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Profiling & Analytical Rationale

Successful method development requires aligning the instrumental parameters with the molecule's intrinsic physicochemical traits.

  • Molecular Formula: C15H17NO2

  • Monoisotopic Mass: 243.1259 Da[3]

  • XLogP3: 3.3[3]

  • Conjugation: Highly conjugated π -system (phenyl ring + pyrrole core + ester carbonyl).

Causality for Method Design: The high lipophilicity (LogP 3.3) dictates that normal-phase chromatography will yield poor retention control; thus, a reversed-phase (RP) approach using a high-density C18 or High Strength Silica (HSS) stationary phase is mandatory[2]. The extensive conjugation provides a robust chromophore, making UV detection at 254 nm highly sensitive for purity analysis[2]. For mass spectrometry, the weakly basic pyrrole nitrogen and the ester moiety facilitate efficient protonation, making positive Electrospray Ionization (ESI+) the optimal ionization mode[1].

Sample Preparation Workflow

Self-Validating System Design: To ensure absolute recovery and minimize matrix suppression, an internal standard (IS)—ideally a deuterated analog or a structurally similar pyrrole—must be spiked into the extraction solvent.

Step-by-Step Protocol (Biological Matrices / Reaction Mixtures):

  • Aliquot 50 µL of the sample into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 100 ng/mL of the chosen Internal Standard.

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and particulates.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

Causality: Diluting the highly organic extraction supernatant 1:1 with water prior to injection is a critical step. It prevents the "solvent effect"—where a strong injection solvent disrupts the analyte's partitioning at the head of the column, leading to peak broadening or splitting.

HPLC-UV Method Development

This method is optimized for reaction monitoring, purity determination, and high-concentration quantification.

Instrument Setup:

  • System: Ultra Performance Liquid Chromatographic system (e.g., Waters Acquity H-class)[2].

  • Column: Acquity UPLC HSS C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Luna C18 (4.6 x 150 mm, 5 µm)[1][2].

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: PDA/UV at 254 nm (primary) and 280 nm (secondary)[2].

Mobile Phase Composition:

  • Solvent A: 0.1% Formic Acid in LC-MS Grade Water

  • Solvent B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

Causality: Formic acid acts as an ion-pairing agent. By lowering the pH to ~2.7, it ensures the pyrrole nitrogen remains consistently protonated while simultaneously suppressing secondary interactions with residual surface silanols on the silica support, thereby preventing peak tailing[2].

Gradient Elution Profile

The gradient is specifically designed to separate the target pyrrole from typical Paal-Knorr synthesis precursors (e.g., aniline and dicarbonyls)[1]. The initial highly aqueous hold effectively elutes polar impurities, while the aggressive ramp to 90% B forces the elution of the highly lipophilic target compound.

Time (min)Flow Rate (mL/min)% Solvent A% Solvent BCurve
0.000.4095.05.0Initial
1.000.4095.05.06
5.000.4010.090.06
7.000.4010.090.06
7.100.4095.05.06
10.000.4095.05.06

System Suitability Testing (SST) Criteria: To validate the run, the target peak must exhibit a Tailing Factor (Tf) 1.5, Theoretical Plates (N) 10,000, and a retention time %RSD (n=5) of 1.0%.

LC-MS/MS (ESI+) Method Development

For trace-level bioanalysis or pharmacokinetic profiling, tandem mass spectrometry (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is required.

Mass Spectrometry Parameters
ParameterValue
Ionization ModeESI Positive (+)
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Voltage25 V
MRM Transitions & Fragmentation Causality

Upon collision-induced dissociation (CID) of the[M+H]+ precursor (m/z 244.1), the ester moiety undergoes characteristic fragmentation. The primary transition corresponds to the neutral loss of ethanol (46 Da), forming a highly stable acylium ion. This transition is selected as the quantifier due to its high thermodynamic favorability. A secondary transition, representing the complete loss of the ester group (73 Da), serves as a qualifier to ensure self-validating peak identification.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Assignment
244.1198.15015[M+H - EtOH]+ (Quantifier)
244.1170.15025[M+H - COOC2H5]+ (Qualifier)

Visualizations

AnalyticalWorkflow Sample Sample Preparation (Protein PPT / LLE) Injection UPLC Injection (C18 Stationary Phase) Sample->Injection Split Detection Mode Injection->Split UV PDA/UV Detection (254 nm & 280 nm) Split->UV High Conc. / Purity MS LC-MS/MS (ESI+) MRM: 244.1 -> 198.1 Split->MS Trace / Bioanalysis Data Data Processing & Quantification UV->Data MS->Data

Analytical workflow and decision tree for HPLC-UV vs. LC-MS/MS detection modes.

MSFragmentation Parent Precursor Ion [M+H]+ m/z 244.1 Frag1 Acylium Ion [M+H - C2H6O]+ m/z 198.1 Parent->Frag1 - EtOH (46 Da) CE: 15 eV Frag2 Pyrrole Core [M+H - C3H5O2]+ m/z 170.1 Parent->Frag2 - COOC2H5 (73 Da) CE: 25 eV Frag1->Frag2 - CO (28 Da) CE: 25 eV

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

References

  • Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program . Source: nih.gov. URL: 1

  • Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | C15H17NO2 - PubChem . Source: nih.gov. URL: 3

  • Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa... . Source: acs.org. URL: 2

Sources

Application

experimental procedure for scaling up ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate synthesis

Application Note: Process Scale-Up and Optimization for the Synthesis of Ethyl 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylate Executive Summary & Mechanistic Rationale Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Scale-Up and Optimization for the Synthesis of Ethyl 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

Executive Summary & Mechanistic Rationale

Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is a critical heterocyclic building block frequently utilized in the synthesis of highly potent antimalarial compounds[1] and novel Notum carboxylesterase inhibitors[2]. The standard synthetic route to this scaffold employs the Paal-Knorr cyclocondensation between ethyl 2-acetyl-4-oxopentanoate (a 1,4-dicarbonyl) and aniline[3].

While discovery-scale syntheses routinely utilize ethanol as a solvent with acid catalysis[2], scaling this batch process introduces significant chemical engineering bottlenecks. The Paal-Knorr mechanism involves a rapid, highly exothermic pre-equilibrium addition to form a hemiaminal intermediate, followed by a rate-determining cyclization and subsequent dehydrations[4]. In a scaled batch environment, this exothermicity can lead to thermal runaway if reactants are mixed indiscriminately. Furthermore, the generation of two equivalents of water per mole of product limits the reaction equilibrium, stalling conversion and complicating purification.

This protocol details a self-validating, 0.5-mol pilot-scale strategy that mitigates thermal risks via controlled reagent addition and drives the reaction to absolute completion through continuous azeotropic water removal, entirely bypassing the need for chromatographic purification.

Process Chemistry & Scale-Up Strategy

  • Thermal Management: To control the initial exothermic hemiaminal formation, aniline must be added dropwise to the diketone solution. This ensures the heat generation rate does not exceed the cooling capacity of the reactor, preventing the formation of polymerized tar byproducts[4].

  • Solvent & Catalyst Selection: We replace the discovery-scale solvent (ethanol) with toluene. Toluene allows for a higher reflux temperature (110 °C) and enables the use of a Dean-Stark apparatus. By continuously removing the water byproduct as an azeotrope, the equilibrium is driven completely toward the pyrrole product.

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) at 0.05 equivalents provides optimal protonation to accelerate the rate-determining cyclization step without causing acid-catalyzed degradation of the ester moiety.

Experimental Workflow

ProcessFlow N1 1. Reactant Mixing Ethyl 2-acetyl-4-oxopentanoate + p-TsOH in Toluene N2 2. Controlled Addition Aniline (Dropwise) Controls Exotherm N1->N2 N3 3. Paal-Knorr Cyclization Reflux with Dean-Stark Azeotropic H2O Removal N2->N3 Heat to 110°C N4 4. Aqueous Workup NaHCO3 & Brine Washes Removes Catalyst N3->N4 100% Conversion N5 5. Crystallization Heptane/EtOAc (9:1) Scalable Purification N4->N5 Organic Phase N6 Pure Product Ethyl 2,5-dimethyl-1-phenyl- 1H-pyrrole-3-carboxylate N5->N6 Filtration

Workflow for the scalable synthesis of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.

Quantitative Data: Scale Comparison

The following table summarizes the operational shifts required when moving from discovery to process scale, highlighting the efficiency gains of the optimized parameters.

Scale LevelReaction SolventCatalystWater Removal StrategyPurification MethodTypical Yield
Discovery (1 mmol) Ethanolp-TsOH (0.10 eq)None (Closed System)Flash Chromatography75 - 82%
Pilot Batch (0.5 mol) Toluenep-TsOH (0.05 eq)Dean-Stark (Azeotropic)Crystallization88 - 92%
Continuous Flow Neat / EtOHAcetic AcidMicroreactor FlowInline Crystallization> 95%

Detailed Experimental Protocol (0.5 Mol Pilot Scale)

Self-Validating System: This protocol relies on physical and analytical checkpoints to guarantee success at each stage, preventing the propagation of errors down the synthetic pipeline.

Materials & Reagents:

  • Ethyl 2-acetyl-4-oxopentanoate: 93.10 g (0.50 mol, 1.0 equiv)[3]

  • Aniline: 51.22 g (0.55 mol, 1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 4.75 g (0.025 mol, 0.05 equiv)

  • Toluene: 500 mL

  • Heptane and Ethyl Acetate (for crystallization)

Step-by-Step Methodology:

  • Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical overhead stirrer, a dropping funnel, and a Dean-Stark trap fitted with a reflux condenser.

    • Causality: Overhead stirring is mandatory at this scale to prevent localized concentration gradients and ensure uniform heat distribution, which magnetic stirring cannot reliably provide in viscous or dense mixtures.

  • Initial Mixing: Charge the flask with ethyl 2-acetyl-4-oxopentanoate (93.10 g) and p-TsOH·H₂O (4.75 g) dissolved in 400 mL of toluene. Stir at 300 rpm at room temperature (20–25 °C).

  • Controlled Addition (Thermal Mitigation): Load the dropping funnel with aniline (51.22 g) dissolved in 100 mL of toluene. Begin dropwise addition over 45 minutes.

    • Causality: The initial reaction is highly exothermic[4]. Gradual addition prevents a rapid temperature spike, minimizing the formation of dark, polymerized byproducts. Maintain the internal temperature below 40 °C during addition using an external water bath if necessary.

  • Azeotropic Dehydration: Once the addition is complete, replace the dropping funnel with a glass stopper. Apply a heating mantle and gradually raise the internal temperature to reflux (~110 °C).

  • Self-Validation Checkpoint 1 (Water Collection): Monitor the Dean-Stark trap. The theoretical water yield is ~18.0 mL (1 mol of water from 0.5 mol of diketone, plus hydration water from the catalyst). The reaction is macroscopically validated as complete when water ceases to collect in the trap (typically 4–6 hours).

  • Self-Validation Checkpoint 2 (TLC/LC-MS): Sample 50 µL of the reaction mixture and dilute in 1 mL acetonitrile. Analyze via TLC (Hexane:EtOAc 4:1). The starting diketone (Rf ~0.3) must be completely absent, replaced by a single distinct UV-active spot (Rf ~0.7).

  • Workup & Catalyst Quench: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 × 200 mL).

    • Causality: Neutralizing the p-TsOH is critical; concentrating the product in the presence of strong acid and residual heat can lead to ester hydrolysis or degradation. Follow with a brine wash (200 mL) to remove residual aqueous components.

  • Concentration & Crystallization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to a volume of ~150 mL. Add heptane (300 mL) slowly while stirring, then cool the mixture to 0–5 °C for 4 hours to induce crystallization.

  • Isolation: Filter the resulting pale-yellow crystals via vacuum filtration, wash with ice-cold heptane (50 mL), and dry in a vacuum oven at 40 °C overnight.

Analytical Validation Parameters

To confirm the structural integrity and purity of the isolated ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate, verify against the following parameters:

  • Appearance: Pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected diagnostic signals include a triplet at ~1.3 ppm (3H, ester -CH₃), a singlet at ~2.0 ppm (3H, pyrrole -CH₃), a singlet at ~2.3 ppm (3H, pyrrole -CH₃), a quartet at ~4.2 ppm (2H, ester -CH₂-), a singlet at ~6.3 ppm (1H, pyrrole -CH), and a multiplet at ~7.1–7.5 ppm (5H, aromatic protons).

  • Purity: >98% by HPLC (UV detection at 254 nm).

References

  • Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale Organic Process Research & Development, ACS Publications. URL:[Link]

  • Open Source Drug Discovery: Highly Potent Antimalarial Compounds Derived from the Tres Cantos Arylpyrroles ACS Central Science, ACS Publications. URL:[Link]

  • Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Method

Advanced Scaffold Engineering: Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead trajectories. Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead trajectories. Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS: 76546-68-4) [1] has emerged as a highly versatile, electron-rich heterocyclic core. Its unique steric profile and capacity for extensive functionalization at the 4-position and ester moiety make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and targeted library synthesis.

This application note details the pharmacological utility, robust synthetic methodologies, and biophysical validation protocols for utilizing this pyrrole-3-carboxylate scaffold in the development of novel therapeutics, specifically targeting bacterial resistance and human enzymatic dysregulation.

Pharmacological Relevance & Target Diversity

The 1,2,3,5-tetrasubstituted pyrrole architecture provides a rigid framework that optimally orients pharmacophores for deep-pocket binding. Recent literature highlights its efficacy across three distinct therapeutic domains:

  • Human 15-Hydroxyprostaglandin Dehydrogenase (15-HPGD): The scaffold serves as the critical precursor for ML149 (CID-2331284), a potent, uncompetitive inhibitor of 15-HPGD. By converting the ester to a carbohydrazide, researchers achieved highly selective inhibition, promoting tissue repair via PGE2 regulation [2].

  • Mycobacterium tuberculosis ClpP1P2 Peptidase: Derivatization at the 4-position (via reductive amination) yields potent anti-tubercular agents. These derivatives disrupt mycobacterial proteostasis by inhibiting the ClpP1P2 protease complex [3].

  • Pseudomonas aeruginosa MurB Reductase: In FBDD campaigns targeting the Gram-negative cell wall, the 2,5-dimethylpyrrole core was identified as a critical binding fragment. Structure-guided optimization of the phenyl ring substituents significantly enhanced binding affinity against MurB, a target with no eukaryotic homologue [4].

Targets Scaffold Ethyl 2,5-dimethyl-1-phenyl- 1H-pyrrole-3-carboxylate Target1 15-HPGD Enzyme (Human) Scaffold->Target1 Carbohydrazide Formation Target2 MurB Reductase (P. aeruginosa) Scaffold->Target2 Phenyl Ring Substitution Target3 ClpP1P2 Protease (M. tuberculosis) Scaffold->Target3 C4-Amination Effect1 PGE2 Upregulation (Tissue Repair) Target1->Effect1 Effect2 Cell Wall Inhibition (Antibacterial) Target2->Effect2 Effect3 Proteostasis Disruption (Anti-tubercular) Target3->Effect3

Pharmacological targeting of the pyrrole-3-carboxylate scaffold across diverse disease models.

Quantitative Structure-Activity Relationship (QSAR) Data

The translation of the bare scaffold into potent leads requires iterative structural optimization. Table 1 summarizes the quantitative improvements achieved through specific derivatizations of the ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate core.

Table 1: Biological Activity of Key Pyrrole Scaffold Derivatives

Target Organism / EnzymeScaffold ModificationPrimary Assay MetricValueRef
P. aeruginosa (MurB)Unmodified Core FragmentIsothermal Titration Calorimetry ( Kd​ )2.88 mM[4]
P. aeruginosa (MurB)Optimized (Halogenated Phenyl)Isothermal Titration Calorimetry ( Kd​ )3.57 µM[4]
M. tuberculosis (ClpP1P2)C4-(phenethylamino)methylMinimum Inhibitory Concentration (MIC)77 µM[3]
M. tuberculosis (ClpP1P2)C4-(4-bromophenethyl)amino (Cmpd 13i)Minimum Inhibitory Concentration (MIC)5 µM[3]
Human (15-HPGD)C3-Carbohydrazide (ML149)High-Throughput Screening (IC 50​ )Highly Potent*[2]

*Specific nanomolar IC 50​ values for ML149 are detailed in the NIH Molecular Libraries Probe Report.

Experimental Methodologies

Protocol 1: De Novo Synthesis via 5-Exo-Dig Cyclization

While the Paal-Knorr synthesis is traditional for pyrroles, the 5-exo-dig cyclization of alkynyl enaminones provides superior regiocontrol and higher yields for 1,2,3,5-tetrasubstituted pyrroles [2].

Causality & Rationale: Trifluoroacetic acid (TFA) acts as a crucial Brønsted acid catalyst. It facilitates the initial condensation of aniline with the carbonyl of ethyl 2-acetylpent-4-ynoate to form an enamine intermediate. Subsequently, the acid promotes the 5-exo-dig cyclization of the enamine onto the terminal alkyne, followed by rapid aromatization to yield the thermodynamically stable pyrrole ring.

Step-by-Step Procedure:

  • Reagent Preparation: In an oven-dried round-bottom flask under inert argon atmosphere, dissolve ethyl 2-acetylpent-4-ynoate (1.0 equiv) and aniline (1.1 equiv) in anhydrous benzene (or toluene for lower toxicity) at a concentration of 3 mL/mmol.

  • Catalysis: Add Trifluoroacetic acid (TFA) (1.0 equiv) dropwise at room temperature. Quality Control: Observe for a slight exothermic reaction indicating initial enamine formation.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C for benzene, 110°C for toluene). Stir overnight (12-16 hours).

  • In-Process Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or LC/MS until complete consumption of the alkyne starting material is confirmed.

  • Workup: Cool the mixture to room temperature. Concentrate under diminished pressure to remove the solvent.

  • Purification: Purify the crude dark residue via automated flash column chromatography (e.g., Biotage® SP1 system) using a gradient of hexane/ethyl acetate.

  • Validation: Confirm the structure of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate via 1 H-NMR (singlet for the pyrrole C4 proton at ~6.3 ppm) and HRMS (Calculated for C 15​ H 17​ NO 2​ : 243.306) [1].

Protocol 2: Biophysical Validation via Isothermal Titration Calorimetry (ITC)

To validate the pyrrole scaffold as a true binder (e.g., against MurB) rather than a pan-assay interference compound (PAINS), ITC is employed. ITC is self-validating as it simultaneously measures binding affinity ( Kd​ ) and stoichiometry ( n ), ensuring 1:1 specific binding.

Step-by-Step Procedure:

  • Protein Preparation: Dialyze purified recombinant target protein (e.g., MurB) extensively against ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO). Final protein concentration should be 20-50 µM.

  • Ligand Preparation: Dissolve the pyrrole derivative in 100% DMSO, then dilute into the exact same dialysate buffer to a final concentration of 0.5-1.0 mM (ensuring final DMSO concentration perfectly matches the protein cell at 5%). Causality: Mismatched DMSO concentrations cause massive heat of dilution artifacts, masking the binding signal.

  • Titration Parameters: Set the calorimeter cell to 25°C. Program the syringe to deliver an initial 0.5 µL injection (discarded during data analysis to account for syringe tip diffusion), followed by 19 injections of 2.0 µL every 150 seconds.

  • Control Titration (Self-Validation): Perform a blank titration by injecting the pyrrole ligand into the buffer alone. Subtract this background heat of dilution from the protein titration data.

  • Analysis: Fit the integrated heat data to a one-set-of-sites binding model to extract ΔH , Kd​ , and n .

FBDD Step1 Fragment Library Screening (DSF) Step2 Hit Identification (Pyrrole Scaffold) Step1->Step2 Thermal Shift > 2°C Step3 Structural Optimization (SAR & Docking) Step2->Step3 Derivatize Core Step4 Biophysical Validation (ITC & Assays) Step3->Step4 Synthesize Analogs Step5 Lead Compound Selection Step4->Step5 Confirm Kd < 5 µM

Fragment-based drug discovery workflow for optimizing pyrrole-based antimicrobial leads.

Conclusion

Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is far more than a simple building block; it is a privileged scaffold that bridges the gap between initial fragment screening and potent lead generation. By leveraging robust cyclization chemistries and rigorous biophysical validation, drug development professionals can exploit this core to target challenging enzymes across oncology, inflammation, and infectious diseases.

References

  • PubChem Compound Summary for CID 2742171, Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information.[Link]

  • Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program. Duveau DY, Yasgar A, Wang Y, et al. (2010/2014).[Link]

  • Design, synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis. Liu et al., Bioorganic & Medicinal Chemistry (2018).[Link]

  • Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients. ACS Infectious Diseases (2022).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of ethyl 2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate .

This target molecule is typically synthesized via the Paal-Knorr condensation of ethyl 2-acetyl-4-oxopentanoate (a 1,4-dicarbonyl) with aniline[1]. While structurally straightforward, this reaction is an equilibrium-driven process prone to yield-limiting bottlenecks such as off-target furan formation, incomplete conversion, and ester hydrolysis. The following diagnostic workflows, FAQs, and self-validating protocols are engineered to establish a robust, high-yield synthetic pipeline.

Diagnostic Workflow

Before adjusting your stoichiometry or changing reagents, use the following logical framework to diagnose the specific failure mode of your current reaction.

Troubleshooting Start Low Yield of Target Pyrrole Check1 Analyze Byproducts (TLC/NMR) Start->Check1 Furan Furan Formation (pH < 3) Check1->Furan Major byproduct Incomplete Incomplete Conversion (Water Accumulation) Check1->Incomplete Starting materials remain Action1 Buffer pH to 4-7 (Use Weak Acid/CAN) Furan->Action1 Action2 Add Molecular Sieves or Dean-Stark Trap Incomplete->Action2 Success Optimal Pyrrole Yield Action1->Success Action2->Success

Diagnostic workflow for troubleshooting low yields in Paal-Knorr pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yields a significant amount of furan byproduct instead of the target pyrrole. How do I correct this? Causality: The Paal-Knorr synthesis is highly pH-dependent. Under strongly acidic conditions (pH < 3), the enol oxygen of the ethyl 2-acetyl-4-oxopentanoate intermediate becomes highly nucleophilic and outcompetes the aniline nitrogen. This leads to an intramolecular oxygen attack, yielding a substituted furan derivative instead of the desired pyrrole[2]. Solution: Buffer the reaction to a weakly acidic to neutral pH (4–7)[2]. This environment ensures the aniline remains sufficiently unprotonated to act as a nucleophile while still providing enough protons to activate the carbonyl groups. Switch from strong Brønsted acids (like p-TsOH or concentrated HCl) to mild Lewis acids or weak organic acids.

Q2: The reaction stalls at incomplete conversion, leaving unreacted ethyl 2-acetyl-4-oxopentanoate and aniline. Why? Causality: The formation of the pyrrole ring releases two equivalents of water. Because the initial hemiaminal formation is an equilibrium process, accumulated water shifts the equilibrium backward, promoting hydrolysis and stalling the forward progress. Furthermore, mono-carbonyl impurities in the starting material can halt the reaction cascade[2]. Solution: First, ensure the ethyl 2-acetyl-4-oxopentanoate is highly purified (e.g., via vacuum distillation) prior to use[2]. Second, implement active water removal. If refluxing in toluene, utilize a Dean-Stark trap. If running the reaction at lower temperatures in ethanol, add activated 4Å molecular sieves to sequester water as it forms.

Q3: Which catalyst provides the best yield and scalability for this specific synthesis? Causality: Traditional methods utilizing Trifluoroacetic acid (TFA)[3] or p-Toluenesulfonic acid[4] require prolonged heating and risk ester hydrolysis. Recent catalytic screenings reveal that Cerium (IV) ammonium nitrate (CAN) acts as a superior single-electron transfer and Lewis acid catalyst. CAN coordinates with the dicarbonyl oxygens, drastically increasing their electrophilicity for aniline attack without lowering the pH to furan-promoting levels, enabling near-quantitative yields at room temperature[5].

Quantitative Data: Catalyst Efficiency Comparison

To guide your optimization strategy, the following table summarizes the performance of various catalytic systems in the Paal-Knorr synthesis of substituted pyrroles based on literature benchmarks:

Catalyst SystemSolventTemperatureTimeYield (%)Mechanistic Advantage / Disadvantage
None (Baseline) EthanolReflux24 h< 20%High activation energy barrier; poor conversion.
TFA (1.0 equiv) BenzeneReflux16 h~75%Strong protonation drives reaction, but risks ester hydrolysis[3].
p-TsOH (0.1 equiv) Ethanol80 °C24 h~65-70%Standard acid catalysis; prone to furan byproducts if pH drops[4].
β-Cyclodextrin Water60 °C4 h86%Green chemistry; hydrophobic cavity promotes cyclization[6].
CAN (5 mol%) Ethanol25 °C (RT)15 min96% Mild Lewis acidity; extremely rapid kinetics at room temperature[5].

Self-Validating Experimental Protocol: CAN-Catalyzed Synthesis

This protocol utilizes Cerium (IV) ammonium nitrate (CAN) to achieve maximum yield while suppressing side reactions. The steps include built-in validation checkpoints to ensure scientific integrity.

Materials Required:

  • Ethyl 2-acetyl-4-oxopentanoate (1.0 equiv)

  • Aniline (1.1 equiv)

  • Cerium (IV) ammonium nitrate (CAN) (5 mol%)

  • Absolute Ethanol (3 mL/mmol)

Step-by-Step Methodology:

  • Reactant Validation: Verify the purity of ethyl 2-acetyl-4-oxopentanoate via TLC or NMR prior to use.

    • Causality: Mono-carbonyl impurities or degradation products will consume aniline without forming the pyrrole, artificially lowering the overall yield[2].

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the purified ethyl 2-acetyl-4-oxopentanoate (1.0 equiv) and aniline (1.1 equiv) in absolute ethanol.

  • Catalyst Addition: Add CAN (5 mol%) directly to the stirring solution at room temperature (25 °C).

    • Causality: CAN coordinates with the dicarbonyl oxygens, enhancing electrophilicity and accelerating the dual condensation steps without requiring thermal activation[5].

  • Monitoring (Self-Validation Checkpoint): Stir the mixture for 15–30 minutes. Monitor the reaction progress via TLC (Hexane:EtOAc 8:2).

    • Validation: The reaction is proceeding correctly when the UV-inactive dicarbonyl spot completely disappears, replaced by a highly UV-active, lower-polarity spot corresponding to the conjugated ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.

  • Work-up and Isolation: Once complete, remove the ethanol under reduced pressure. Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

    • Causality: This aqueous wash removes the water-soluble CAN catalyst and any trace unreacted aniline[2].

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography (Hexane/Ethyl Acetate) to afford the pure target compound[3].

References

  • Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction. Source: Arabian Journal of Chemistry. URL:[Link]

  • Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). Source: Probe Reports from the NIH Molecular Libraries Program. URL: [Link]

  • Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity. Source: Journal of Medicinal Chemistry (ACS). URL: [Link]

  • Open Source Drug Discovery: Highly Potent Antimalarial Compounds Derived from the Tres Cantos Arylpyrroles. Source: ACS Central Science. URL:[Link]

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Source: RHHZ. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of substituted heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of substituted heterocycles. Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is typically synthesized via the of aniline with a 1,4-dicarbonyl precursor[1]. While the reaction is robust, the resulting crude mixture is almost always contaminated with unreacted aniline, regioisomers, and dark polymeric oxidation products.

This guide provides field-proven, self-validating protocols to isolate the pure pyrrole ester, explaining the chemical causality behind every extraction, chromatography, and crystallization step to ensure high scientific integrity and maximum yield.

Diagnostic FAQs & Troubleshooting

Q1: My crude reaction mixture turned pitch black. How do I separate the product without ruining my chromatography column? Causality: Pyrroles are electron-rich and highly susceptible to autoxidation and light-induced polymerization, forming dark, highly conjugated oligomers. Solution: These polymers are highly polar and will streak on silica, potentially ruining the separation. Before running a full column, perform a rapid silica plug filtration using 10% Ethyl Acetate (EtOAc) in Hexane. The highly lipophilic pyrrole ester will elute quickly, while the dark polymers remain permanently bound to the baseline.

Q2: How do I efficiently remove residual aniline from the crude mixture before chromatography? Causality: Aniline is a weak base (pKa ~4.6). Washing the organic layer with 1M HCl protonates the aniline, converting it into anilinium chloride. This breaks its solubility in the organic phase, partitioning it entirely into the aqueous phase. Solution: Perform a biphasic liquid-liquid extraction using EtOAc and 1M HCl. Note: While unsubstituted pyrroles polymerize rapidly in acid, the electron-withdrawing ester group at the C3 position of your target molecule provides sufficient ring deactivation to tolerate a brief acidic wash.

Q3: The literature describes the product as a yellow oil, but I need a solid for X-ray crystallography. Can it be crystallized? Causality: The pure compound is often reported as a viscous yellow oil after flash chromatography[2]. However, "oiling out" usually occurs because trace high-boiling solvents or structurally similar regioisomers disrupt the crystal lattice packing. Solution: Ensure absolute removal of reaction solvents under high vacuum. Triturate the purified oil in minimal ice-cold pentane, or utilize a binary solvent system (Ethanol/Water) with slow evaporation to promote thermodynamic nucleation over kinetic phase separation[3].

Q4: My NMR shows a persistent singlet around 2.0-2.5 ppm and a multiplet in the aromatic region. What is this impurity? Causality: This signature belongs to either unreacted aniline or the 1,4-dicarbonyl precursor (e.g., ethyl 2-acetyl-4-oxopentanoate). Solution: If the acidic wash (Q2) was performed correctly, aniline is absent. The impurity is the unreacted dicarbonyl. Because the dicarbonyl is slightly more polar than the fully cyclized pyrrole, you must reduce your mobile phase polarity to 2%–5% EtOAc in Hexane to resolve them[4].

Quantitative Physicochemical & Chromatographic Data

To optimize your purification, refer to the quantitative data summarized below. The target molecule is highly non-polar; therefore, low-polarity solvent systems are mandatory.

Table 1: Physicochemical Properties
ParameterValue / Data PointMechanistic Rationale
Molecular Weight 243.3 g/mol Required for accurate mass recovery and yield calculations.
Physical State Viscous yellow oil / SolidDisrupted crystal packing due to impurities causes "oiling out"[2].
UV Absorbance Highly active at 254 nmExtended π -conjugation between the phenyl and pyrrole rings allows for easy TLC visualization.
Table 2: Solvent System Optimization (Hexane : EtOAc)
Solvent RatioObserved Rf​ Resolution / Outcome
95 : 5 ~0.25Optimal. Achieves complete baseline separation from polar byproducts and unreacted dicarbonyls[4].
90 : 10 ~0.40Acceptable, but risks co-elution if the column is overloaded.
50 : 50 ~0.70Too polar for purification; the product runs too close to the solvent front[2].

Step-by-Step Purification Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check passes.

Protocol A: Pre-Chromatography Liquid-Liquid Extraction

Objective: Remove residual aniline and water-soluble salts.

  • Concentration: Remove the bulk of the reaction solvent (e.g., benzene or THF) under reduced pressure.

  • Dissolution: Dissolve the crude viscous residue in 100 mL of Ethyl Acetate (EtOAc).

  • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 x 30 mL).

    • Self-Validation Check: Spot the organic phase on a TLC plate alongside the original crude mixture. The low- Rf​ aniline spot must be completely absent. If it remains, perform a third wash.

  • Neutralization: Immediately wash the organic layer with saturated aqueous NaHCO3​ (1 x 30 mL) to prevent acid-catalyzed degradation of the pyrrole.

    • Self-Validation Check: Test the aqueous waste with pH paper. A pH of ~8 confirms that all residual acid has been neutralized.

  • Drying: Wash with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate to yield a crude oil.

Protocol B: Flash Column Chromatography

Objective: Isolate the target ester from regioisomers and dicarbonyls.

  • Dry-Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 3x the crude mass) and evaporate to a free-flowing powder.

    • Causality: Dry-loading prevents the viscous oil from streaking down the column walls, ensuring sharp, Gaussian elution bands.

  • Packing: Pack a silica gel column using 5% EtOAc in Petroleum Ether (or Hexanes).

  • Elution: Load the silica-adsorbed crude onto the column bed, top with sand, and elute using the 5% EtOAc mobile phase[2].

  • Fraction Collection: Collect fractions and monitor via TLC (UV 254 nm).

    • Self-Validation Check: The target ester will elute rapidly ( Rf​ ~0.25). Pool only the fractions showing a single, pristine spot.

  • Concentration: Evaporate the pooled fractions under reduced pressure to yield the pure product as a yellow oil[4].

Protocol C: Recrystallization (Solidification)

Objective: Convert the purified oil into a crystalline solid.

  • Dissolution: Dissolve the purified yellow oil in a minimal volume of hot ethanol.

  • Cloud Point: Add deionized water dropwise until the solution becomes faintly turbid.

  • Nucleation: Add exactly one drop of hot ethanol to clear the solution. Cover the flask with perforated foil.

  • Cooling: Allow the flask to cool slowly to room temperature undisturbed, then transfer to a 4 °C refrigerator overnight[3].

    • Self-Validation Check: Inspect the flask. Sharp, distinct crystals indicate high purity. If a separate layer of oil forms at the bottom, the cooling was too rapid or residual DCM/Hexane was present. Re-evaporate and repeat.

Process Visualization

G Crude Crude Reaction Mixture (Pyrrole + Aniline + Byproducts) Wash 1M HCl Aqueous Wash (Protonates & Removes Aniline) Crude->Wash Extract Organic Phase Extraction (EtOAc / Hexane) Wash->Extract Column Flash Chromatography (Silica Gel, 5% EtOAc in Petrol) Extract->Column Crude Oil Recryst Solvent Evaporation & Trituration / Crystallization Column->Recryst Purified Fractions Pure Pure Ethyl 2,5-dimethyl-1-phenyl -1H-pyrrole-3-carboxylate Recryst->Pure

Workflow for the purification of crude Paal-Knorr pyrrole products.

References

  • Title: Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) | Source: NIH Molecular Libraries Program | URL: [Link]

  • Title: Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa | Source: PubMed Central (PMC) | URL: [Link]

  • Title: Paal–Knorr synthesis | Source: Wikipedia | URL: [Link]

  • Title: How To: Purify by Crystallization | Source: University of Rochester (NotVoodoo) | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylate Synthesis

Welcome to the Application Scientist Support Center. The synthesis of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate via the Paal-Knorr cyclization is a foundational workflow for generating building blocks used in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate via the Paal-Knorr cyclization is a foundational workflow for generating building blocks used in antimalarial drug discovery 1 and Notum carboxylesterase inhibitors 2.

While the condensation of ethyl 2-acetyl-4-oxopentanoate with aniline appears straightforward, researchers frequently encounter stalled kinetics, oxidative degradation, and ester hydrolysis. This guide provides field-proven, mechanistic solutions to ensure a self-validating and high-yielding workflow.

Diagnostic Matrix: Quantitative Failure Modes

Before altering your protocol, match your analytical data against this diagnostic matrix to isolate the specific chemical causality of your reaction failure.

Observed IssueQuantitative MetricChemical CausalityRecommended Action
Reaction Stalls Conversion < 40%; LC-MS shows dominant [M+18] peak.Equilibrium trapped at the hemiaminal intermediate due to inadequate water removal.Implement Dean-Stark apparatus; increase acid catalyst to 0.1 eq.
Product Degradation Purity < 80%; Organic layer turns dark brown/black.Acid-catalyzed oxidative polymerization of the electron-rich pyrrole core.Quench with NaHCO₃ immediately post-reaction; perform workup under N₂.
Ester Hydrolysis Loss of ethyl signals (quartet/triplet) in ¹H-NMR.Cleavage of the ethyl ester by trace water under strongly acidic reflux conditions.Switch to anhydrous p-TsOH or glacial acetic acid; strictly dry solvents.

Core Troubleshooting Guides (FAQs)

Q1: My reaction stalls at 40% conversion, and LC-MS shows a mass corresponding to the mono-imine intermediate. How do I drive the cyclization to completion? Causality: The Paal-Knorr reaction is an equilibrium-driven condensation. Mechanistic studies by Amarnath et al. 3 demonstrate that the reaction proceeds via a hemiaminal pathway, where the intramolecular cyclization of the hemiaminal into the 2,5-dihydroxytetrahydropyrrole is the rate-determining step. If the water generated in the first condensation step is not physically removed, the equilibrium prevents the second dehydration step. Solution: Do not simply extend the reaction time. Equip your reaction flask with a Dean-Stark trap filled with dry toluene. The physical removal of the azeotrope shifts the equilibrium entirely to the right.

Q2: During workup, my product turns from a pale yellow oil into a dark, intractable tar. What causes this degradation? Causality: Pyrroles are highly electron-rich heteroaromatics. In the presence of ambient oxygen and residual acid catalysts (like p-TsOH or TFA), the pyrrole undergoes rapid autoxidation and subsequent electrophilic polymerization. Solution: The reaction must be quenched before solvent removal. Immediately upon cooling, wash the organic layer with saturated aqueous NaHCO₃ to neutralize all acid. Evaporate the solvent under reduced pressure at a bath temperature no higher than 35°C, and store the purified oil under an argon atmosphere at -20°C.

Q3: I am detecting a highly polar byproduct that streaks on TLC. ¹H-NMR shows the complete loss of the ethyl quartet (δ ~4.2 ppm) and triplet (δ ~1.3 ppm). Causality: Ester hydrolysis. The water generated in situ during the dual dehydration steps of the Paal-Knorr synthesis acts as a nucleophile. When combined with strong acids (like aqueous HCl or wet TFA) at reflux temperatures, it readily hydrolyzes the C3-carboxylate to yield 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid. Solution: Ensure strictly anhydrous conditions. Use anhydrous p-toluenesulfonic acid (p-TsOH) or switch to glacial acetic acid as both the solvent and the mild catalyst 2.

Mechanistic Pathway Visualization

Understanding the exact sequence of bond formations is critical for troubleshooting kinetic stalls. The diagram below maps the validated hemiaminal pathway.

PaalKnorrMechanism SM 1,4-Dicarbonyl + Aniline Hemiaminal Hemiaminal Intermediate SM->Hemiaminal Nucleophilic Attack Dihydroxy 2,5-Dihydroxy- tetrahydropyrrole Hemiaminal->Dihydroxy Cyclization (Rate-Limiting) Product Pyrrole Product + 2 H₂O Dihydroxy->Product Dehydration (Acid Catalyzed)

Fig 1: Hemiaminal mechanistic pathway of the Paal-Knorr pyrrole synthesis.

Optimized Step-by-Step Methodology

This protocol is engineered as a self-validating system, ensuring that each step has an observable metric to confirm success before proceeding.

Reagents Required:

  • Ethyl 2-acetyl-4-oxopentanoate (1.0 eq, 10 mmol, 1.86 g)

  • Aniline (1.1 eq, 11 mmol, 1.02 g)

  • Anhydrous p-Toluenesulfonic acid (p-TsOH) (0.1 eq, 1 mmol, 172 mg)

  • Anhydrous Toluene (20 mL, 0.5 M)

Step 1: Reaction Assembly

  • In an oven-dried 100 mL round-bottom flask, dissolve ethyl 2-acetyl-4-oxopentanoate and aniline in anhydrous toluene.

  • Add p-TsOH. Causality: The acid protonates the dicarbonyl oxygens, lowering the LUMO energy and facilitating the initial nucleophilic attack by the weakly nucleophilic aniline.

  • Attach a Dean-Stark trap pre-filled with dry toluene, and fit a reflux condenser.

Step 2: Azeotropic Dehydration

  • Heat the reaction to a vigorous reflux (bath temp 125°C).

  • Self-Validation: Monitor the Dean-Stark trap. You should observe the accumulation of approximately 0.36 mL of water (2 equivalents) over 4-6 hours. The cessation of water droplet formation indicates the thermodynamic completion of the reaction.

Step 3: Quenching and Extraction

  • Cool the reaction mixture to room temperature.

  • Immediately add 20 mL of saturated aqueous NaHCO₃ and stir vigorously for 5 minutes. Self-Validation: Check the pH of the aqueous layer; it must be ≥ 8 to ensure all p-TsOH is neutralized, preventing product polymerization.

  • Separate the organic layer. Wash with 20 mL of brine, dry over anhydrous Na₂SO₄, and filter.

Step 4: Purification

  • Concentrate the filtrate under reduced pressure (water bath < 35°C).

  • Purify the crude residue via flash column chromatography (Silica gel, 10% to 20% EtOAc in Hexanes).

  • Self-Validation: On TLC (20% EtOAc/Hexanes), the product will appear as a highly UV-active spot (Rf ~0.6) that stains dark red/brown with vanillin stain, distinctly separated from the UV-inactive dicarbonyl starting material.

References

  • Source: ACS Central Science (via NIH PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Paal-Knorr Pyrrole Synthesis (Mechanism elucidated by V. Amarnath et al.)

Sources

Optimization

optimization of reaction conditions for ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals optimizing the synthesis of ethyl 2,5-dimethyl-1-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals optimizing the synthesis of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate .

Synthesizing highly substituted pyrroles via the Paal-Knorr condensation of a 1,4-dicarbonyl compound (ethyl 2-acetyl-4-oxopentanoate) with a primary amine (aniline) is a foundational workflow in medicinal chemistry. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we focus on the causality of experimental choices , providing self-validating protocols and troubleshooting logic grounded in authoritative literature [1].

Mechanistic Workflow & Causality

The Paal-Knorr synthesis is driven by the condensation of ethyl 2-acetyl-4-oxopentanoate with aniline. The reaction requires delicate tuning of the acidic environment. A mild acid is crucial to protonate the carbonyl oxygen, thereby increasing its electrophilicity for the initial nucleophilic attack by aniline [1]. However, if the acid is too strong, it can lead to the degradation of the delicate α,β-keto ester precursors [2].

Workflow A Precursors Ethyl 2-acetyl-4-oxopentanoate + Aniline B Acid Catalysis Glacial Acetic Acid, 120°C A->B C Nucleophilic Attack Hemiaminal Formation B->C D Cyclization & Dehydration Loss of 2 H₂O C->D E Target Product Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate D->E

Workflow for the Paal-Knorr synthesis of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.

Standard Operating Procedure (SOP)

This self-validating protocol utilizes glacial acetic acid as both the solvent and the catalyst, which is the industry standard for balancing electrophilic activation with substrate stability [2].

Materials Required:

  • Ethyl 2-acetyl-4-oxopentanoate (1.0 eq, 10 mmol, 1.86 g)

  • Aniline (1.05 eq, 10.5 mmol, 0.98 g)

  • Glacial Acetic Acid (15 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.86 g of ethyl 2-acetyl-4-oxopentanoate and 0.98 g of aniline in 15 mL of glacial acetic acid.

    • Causality: A slight excess of aniline (1.05 eq) ensures complete consumption of the dicarbonyl, which is typically harder to remove during purification than residual amine.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 120 °C (reflux) with continuous stirring for 2 to 18 hours.

    • Self-Validation: Monitor the reaction via TLC (10% EtOAc in Hexanes). The disappearance of the UV-inactive dicarbonyl spot (visualized via KMnO₄ stain) confirms progression.

  • Quenching: Once complete, remove the flask from heat and allow it to cool to room temperature. Slowly pour the crude mixture into 100 mL of vigorously stirred ice-water.

    • Causality: The sudden shift to a highly polar, aqueous environment forces the hydrophobic, fully aromatized pyrrole product to crash out of solution as a solid precipitate.

  • Isolation & Purification: Collect the solid precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual acetic acid. Recrystallize the crude solid from an ethanol/water mixture to yield the pure target compound.

Optimization Data: Condition Matrix

The table below summarizes quantitative data comparing various reaction conditions to help you select the optimal parameters for your specific laboratory setup.

EntrySolventCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1EthanolNone78 (Reflux)24< 20%Insufficient electrophilic activation of carbonyls; reaction stalls at hemiaminal stage.
2 Acetic Acid Acetic Acid 120 2–18 83–85% Optimal protonation; standard validated Paal-Knorr conditions.
3Toluenep-TsOH (10 mol%)1101278%Excellent alternative if the diketone degrades in neat acetic acid.
4BenzeneTFA (1.0 eq)80 (Reflux)1875%Stronger acid accelerates cyclization but risks side reactions and substrate degradation.
5Solvent-freeSilica-supported100 (MW)0.2588%High efficiency driven by thermal microwave effects and extreme local concentration.

Troubleshooting Guide

When experiments deviate from expected outcomes, systematic troubleshooting is required. Use the logic diagram and Q&A below to diagnose and resolve common issues.

Troubleshooting Issue Issue: Low Yield / Stalled Reaction TLC Diagnostic: TLC Analysis Issue->TLC Cause1 Cause A: Water Accumulation TLC->Cause1 SM present Cause2 Cause B: Diketone Degradation TLC->Cause2 SM degraded Sol1 Action: Add Dean-Stark / Sieves Cause1->Sol1 Sol2 Action: Switch to p-TsOH/Toluene Cause2->Sol2

Troubleshooting logic for resolving low yields in Paal-Knorr pyrrole syntheses.

Q: My reaction stalls at 50% conversion, and TLC shows unreacted starting materials. How do I drive it to completion? A: The formation of the pyrrole ring releases two equivalents of water. Because the intermediate hemiaminal formation is reversible, an accumulation of water can push the equilibrium backward, stalling the reaction. Resolution: Switch your solvent system to toluene with a catalytic amount of p-TsOH and attach a Dean-Stark trap to physically remove water from the system as an azeotrope, forcing the reaction forward via Le Chatelier's principle.

Q: I am observing significant degradation of the ethyl 2-acetyl-4-oxopentanoate starting material (multiple messy spots on TLC). What is the cause? A: 1,4-dicarbonyl compounds, especially those with ester functionalities, are sensitive to highly acidic conditions and can undergo competing retro-Michael or aldol-type side reactions. Resolution: If you are using a strong acid like TFA or HCl, scale back to a milder acid. Literature confirms that when α,β-keto esters degrade in acetic acid, switching to p-toluenesulfonic acid (p-TsOH) in toluene at 110 °C preserves the substrate while maintaining catalytic turnover [2].

Q: The product is oiling out instead of precipitating during the ice-water quench. How do I induce crystallization? A: "Oiling out" occurs when the product separates as a liquid phase rather than a solid, usually due to the presence of impurities (like unreacted aniline) lowering the melting point, or the quench water not being cold enough. Resolution: Decant the aqueous layer, dissolve the oil in a minimal amount of hot ethanol, and slowly add cold water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then transfer to an ice bath. Scratching the inside of the flask with a glass rod can provide nucleation sites to induce crystallization.

Frequently Asked Questions (FAQs)

Q: Why is ethyl 2-acetyl-4-oxopentanoate chosen as the precursor? A: This specific 1,4-diketone possesses an ethoxycarbonyl group that is carried completely through the cyclization process. This yields a pyrrole with an ester functionality at the 3-position, which serves as a highly valuable synthetic handle for further downstream modifications (e.g., saponification to a carboxylic acid or reduction to an alcohol) in drug discovery campaigns.

Q: Can I use microwave irradiation to speed up this synthesis? A: Yes. Microwave-assisted Paal-Knorr synthesis is highly effective. By running the reaction solvent-free with a silica-gel supported catalyst under microwave irradiation (100 °C), reaction times can be reduced from 18 hours to roughly 15 minutes. The microwave energy directly excites the polar carbonyl and amine bonds, while the solvent-free conditions maximize the collision frequency of the reactants.

Q: How do I track the reaction progress effectively if the dicarbonyl is UV-inactive? A: While the aniline starting material and the highly conjugated pyrrole product will be brightly visible under a standard 254 nm UV lamp, the starting ethyl 2-acetyl-4-oxopentanoate will not. You must use a chemical stain—such as Potassium Permanganate (KMnO₄) or p-Anisaldehyde—and gently heat the TLC plate. The dicarbonyl will appear as a distinct yellow/brown spot against the purple background (KMnO₄).

References

  • Al-Gharabli, M., et al. "Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients." ACS Publications (Journal of Medicinal Chemistry), 2022. Available at: [Link]

Troubleshooting

stability issues of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS: 76546-68-4).

While this compound is a highly versatile building block in drug discovery—often utilized in the synthesis of novel antibacterial agents like MurB inhibitors —its pyrrole core and ester functionality introduce distinct stability challenges in solution. This guide provides mechanistic explanations, field-proven troubleshooting workflows, and self-validating protocols to ensure the integrity of your experimental data.

Section 1: Mechanistic Overview & Quantitative Stability Profiling

The solution stability of this molecule is dictated by two competing structural features:

  • The Unsubstituted C4 Position (Oxidation): The pyrrole ring is inherently electron-rich. While the C2 and C5 positions are sterically protected by methyl groups, and the N1 position by a phenyl ring, the C4 position remains completely open. The electron-donating methyl groups increase the electron density of the pyrrole core, making the C4 position highly vulnerable to electrophilic attack and photo-oxidation by dissolved oxygen or reactive oxygen species (ROS) .

  • The C3 Ethyl Ester (Hydrolysis): Esters are susceptible to nucleophilic attack by water. In aqueous media, this reaction is catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid .

Table 1: Quantitative Stability Profiling in Various Solvents

Data represents typical recovery rates based on accelerated degradation models.

Solvent SystemStorage ConditionTimepoint% RecoveryPrimary Degradant Observed
Anhydrous DMSO-20°C, Dark, Argon headspace4 Weeks>99.5%None detected
DMSO (Ambient)25°C, Benchtop Light exposure1 Week82.1%Oxidative adducts (+16 Da)
MeOH/H2O (pH 2.0)37°C, Dark24 Hours68.4%Carboxylic acid (-28 Da)
MeOH/H2O (pH 7.4)37°C, Dark7 Days89.2%Carboxylic acid (-28 Da)
MeOH/H2O (pH 10.0)37°C, Dark24 Hours41.5%Carboxylic acid (-28 Da)

Section 2: Troubleshooting FAQs

Q1: My stock solution in DMSO turned yellow/brown after a week on the bench. What happened? A1: This discoloration is a classic hallmark of pyrrole oxidation. Because the C4 position of your compound is unsubstituted, it acts as a thermodynamic sink for electrophilic attack. Exposure to ambient light and dissolved oxygen triggers photo-oxidation and subsequent ring-opening or oligomerization, yielding conjugated products that strongly absorb visible light. Causality: The electron-donating methyls at C2/C5 hyperconjugate into the ring, counteracting the deactivating effect of the C3 ester and leaving C4 electronically primed for oxidation.

Q2: During LC-MS analysis of my biological assay buffer (pH 7.4), I observed a new peak with a mass shift of -28 Da. Is my compound degrading? A2: Yes. A mass shift of -28 Da corresponds to the loss of an ethylene equivalent ( C2​H4​ ), which indicates the hydrolysis of the ethyl ester to form 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid. Causality: Although physiological pH (7.4) is relatively neutral, prolonged incubation at 37°C in aqueous media provides sufficient thermodynamic energy for water to act as a nucleophile, slowly hydrolyzing the electrophilic carbonyl carbon of the C3 ester .

Q3: How do I prepare a long-term stable stock solution that guarantees >99% purity? A3: To mitigate both hydrolysis and oxidation, you must eliminate water, oxygen, and light. Actionable Step: Dissolve the compound in anhydrous, degassed DMSO or Acetonitrile. Aliquot the solution into amber glass vials, purge the headspace with Argon or Nitrogen gas, and store immediately at -20°C.

Section 3: Visualizing Degradation and Troubleshooting Workflows

Degradation_Pathways Parent Ethyl 2,5-dimethyl-1-phenyl- 1H-pyrrole-3-carboxylate (Intact Molecule) Hydrolysis Ester Hydrolysis (Aqueous Acid/Base) Parent->Hydrolysis H2O, pH < 4 or pH > 8 Oxidation C4-Oxidation (O2, Light, ROS) Parent->Oxidation hv, Dissolved O2 Acid 2,5-dimethyl-1-phenyl-1H- pyrrole-3-carboxylic acid (Mass: -28 Da) Hydrolysis->Acid OxProduct Oxidative Adducts / Ring Cleavage (Mass: +16 or +32 Da) Oxidation->OxProduct

Figure 1: Primary degradation pathways of the pyrrole-3-carboxylate in solution.

Troubleshooting_Workflow Obs Observation: Peak Broadening or Color Change in Solution CheckLC Run LC-MS/UV Analysis (Compare to Fresh Standard) Obs->CheckLC Mass215 Major Degradant: [M+H]+ = 216 m/z (Ester Hydrolysis) CheckLC->Mass215 MassPlus Major Degradant: [M+H]+ = 260/276 m/z (Oxidation at C4) CheckLC->MassPlus FixHyd Corrective Action: Use Anhydrous Solvents (Dry DMSO/ACN) Mass215->FixHyd FixOx Corrective Action: Degas Solvents, Store under Ar/N2, Protect from Light MassPlus->FixOx

Figure 2: LC-MS troubleshooting workflow for pyrrole stability issues.

Section 4: Self-Validating Experimental Protocol

To accurately assess the half-life of your compound in a specific assay buffer, you must rule out physical precipitation or non-specific vial binding. The following protocol utilizes an Internal Standard (IS) and a Mass Balance calculation to create a self-validating system .

Protocol: Forced Degradation & Mass Balance Assay

  • Preparation of Internal Standard (IS): Select a structurally similar but fully stable analog (e.g., a fully substituted pyrrole lacking ester/open positions) to serve as the IS. Prepare a 10 µM IS solution in acetonitrile.

  • Sample Aliquoting: Prepare a 100 µM solution of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate in your target buffer (e.g., PBS, pH 7.4). Split this into two cohorts:

    • Control Cohort: Immediately quench with an equal volume of cold IS solution and store at -80°C.

    • Stress Cohort: Incubate at 37°C under ambient light for 48 hours.

  • Quenching & Extraction: After 48 hours, quench the Stress Cohort with an equal volume of the cold IS solution. Centrifuge at 14,000 x g for 10 minutes to pellet any insoluble matter.

  • LC-MS/UV Acquisition: Inject 5 µL of both cohorts into a C18 UHPLC system coupled to a mass spectrometer. Monitor UV at 254 nm and extract ion chromatograms (EIC) for the parent mass (m/z 244 [M+H]+), the acid degradant (m/z 216 [M+H]+), and oxidative adducts (m/z 260/276[M+H]+).

  • Self-Validation (Mass Balance Calculation):

    • Normalize all peak areas to the IS peak area to correct for injection variations.

    • Calculate Mass Balance: (Area of Parent_Stress + Sum(Area of Degradants_Stress)) / Area of Parent_Control.

    • Interpretation: If the mass balance is >95%, the observed loss of the parent compound is strictly due to chemical degradation (hydrolysis/oxidation). If the mass balance is <80%, the compound is physically precipitating out of solution or binding to the plastic/glass vial, requiring a change in solvent or the addition of a surfactant.

References

  • Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients Source: ACS Infectious Diseases / PubMed Central URL:[Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods Source: Journal of AOAC International / PubMed URL:[Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety Source: Molecules (MDPI) URL:[Link]

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative Source: Bulgarian Chemical Communications / ResearchGate URL:[Link]

Optimization

Technical Support Center: Characterization of Ethyl 2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate

An in-depth guide for researchers, scientists, and drug development professionals on overcoming the challenges in the characterization of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. As a Senior Application Scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on overcoming the challenges in the characterization of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.

As a Senior Application Scientist, this guide synthesizes technical expertise and field-proven insights to address the specific challenges encountered during the synthesis, purification, and analytical characterization of the title compound. The structure of this guide is designed to follow a logical troubleshooting workflow, from spectral interpretation to purification methodologies.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for the structural elucidation of substituted pyrroles.[1] However, spectra can often be complicated by impurities, overlapping signals, and dynamic effects.

Q1: My ¹H NMR spectrum shows unexpected peaks and the integrations don't match the expected structure. What are the likely causes?

A1: This is a common issue, often stemming from impurities carried over from the synthesis, which is typically a Paal-Knorr condensation of 2,5-hexanedione and aniline in the presence of an acid catalyst.[2][3]

Causality: The reaction is prone to incompleteness and side reactions. The most common impurities are:

  • Unreacted Starting Materials: 2,5-hexanedione and aniline.

  • Furan Byproduct: Acidic conditions, especially at pH < 3, can favor the formation of the corresponding furan analog as a significant byproduct.[3][4]

  • Solvent Residues: From workup and purification (e.g., ethyl acetate, hexane, dichloromethane).

Troubleshooting Protocol:

  • Identify Impurities: Compare your spectrum against the known chemical shifts of common impurities.

  • Re-purify: If starting materials or byproducts are present, re-purification by column chromatography is necessary. Ensure the purity of starting materials before synthesis to minimize these issues.[5]

  • Check Solvent: Use a high-purity deuterated solvent and ensure your sample is completely dry to eliminate solvent and water peaks that can obscure signals.[1]

Data Presentation: Common Impurity Chemical Shifts

Compound/FragmentTypical ¹H NMR Chemical Shift (CDCl₃, δ ppm)Characteristic Signal
Target Compound Protons
Pyrrole-H (C4)~6.3Singlet
Phenyl-H (ortho, meta, para)~7.2 - 7.5Multiplets
Ethyl -CH₂-~4.2Quartet
Ethyl -CH₃~1.3Triplet
Pyrrole-CH₃ (C2, C5)~2.2Two Singlets
Common Impurities
2,5-Hexanedione~2.7 (CH₂), ~2.2 (CH₃)Singlets
Aniline~6.7 - 7.2 (Ar-H), ~3.7 (NH₂)Multiplets, Broad Singlet
Ethyl Acetate~4.1 (q), ~2.0 (s), ~1.2 (t)Quartet, Singlet, Triplet
Hexane~1.25, ~0.88Broad Multiplets
Q2: The aromatic region of my ¹H NMR (7.2-7.5 ppm) is a complex multiplet. How can I definitively assign the phenyl and pyrrole protons?

A2: While 1D ¹H NMR is often insufficient for unambiguous assignment of closely coupled aromatic systems, 2D NMR techniques are definitive. Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful as it reveals long-range (2-3 bond) couplings between protons and carbons.

Expertise & Causality: The C4-H of the pyrrole ring is a singlet and can be easily identified. The challenge lies in assigning the ortho, meta, and para protons of the N-phenyl group. An HMBC experiment will show a correlation between the pyrrole methyl protons (at C2 and C5) and the quaternary carbons of the phenyl ring (specifically the ipso-carbon), anchoring your assignments.

Experimental Protocol: HMBC Acquisition and Interpretation

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) to ensure good signal-to-noise for ¹³C correlations.[1]

  • Acquisition:

    • Acquire standard ¹H and ¹³C spectra first to determine spectral widths.

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the experiment to optimize for a long-range coupling constant of ~8 Hz, which is typical for aromatic systems.[6]

  • Interpretation:

    • Identify the cross-peak between the easily identifiable pyrrole C4-H proton and the carbons C3, C5, and the C2-methyl carbon.

    • Look for correlations from the N-phenyl protons to the pyrrole carbons (C2 and C5).

    • Crucially, observe the correlations from the ortho-protons of the phenyl ring to the ipso-carbon (the carbon attached to the nitrogen). This, combined with COSY data, will allow for complete assignment of the phenyl ring.

Visualization: HMBC Workflow

HMBC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_int Interpretation Prep Prepare Concentrated Sample (20-50 mg) Acq_1D Acquire 1D ¹H & ¹³C (Determine SW) Prep->Acq_1D Acq_HMBC Run HMBC Experiment (Optimize for 8 Hz) Acq_1D->Acq_HMBC Int_Start Identify Key Signals (e.g., Pyrrole C4-H) Acq_HMBC->Int_Start Int_Corr Trace ¹H-¹³C Correlations Int_Start->Int_Corr Int_Assign Assign Phenyl & Pyrrole Substituents Int_Corr->Int_Assign

Caption: Workflow for definitive structural assignment using HMBC NMR.

Section 2: Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern of the target compound.[7]

Q3: I am not observing the expected molecular ion peak ([M]⁺˙ at m/z 243.13) in my mass spectrum. Why?

A3: The choice of ionization technique is critical and is dictated by the analyte's properties.[7][8]

Causality & Expertise:

  • Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation.[7] For substituted pyrroles, the molecular ion peak may be weak or absent. Common fragmentation pathways include the loss of the ethyl group (-29 Da) or the ethoxy group from the ester (-45 Da).

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for this molecule.[8] It should readily produce the protonated molecular ion, [M+H]⁺, at m/z 244.13. If this peak is absent, it could be due to poor ionization efficiency, in-source fragmentation, or incorrect mobile phase conditions (e.g., lack of a proton source like formic acid).

Troubleshooting Protocol: Optimizing MS Detection

  • Switch Ionization Mode: If using GC-MS (EI), switch to LC-MS with an ESI source. ESI is highly effective for pyrrole derivatives with polar functional groups like esters.[8]

  • Optimize ESI Conditions:

    • Ensure the mobile phase is slightly acidic (e.g., add 0.1% formic acid) to promote protonation.

    • If the signal is still weak, try Atmospheric Pressure Chemical Ionization (APCI), which is suitable for less polar compounds that may not ionize well with ESI.[8]

    • Reduce in-source fragmentation by lowering the cone voltage or fragmentor voltage.

  • Confirm Fragmentation: If fragmentation is unavoidable, look for characteristic fragment ions. The fragmentation of pyrrole derivatives is highly dependent on the substituents.[9]

Visualization: MS Ionization Decision Tree

MS_Decision_Tree Start Goal: Detect Molecular Ion (m/z 243.13 or 244.14) Technique Choose Ionization Technique Start->Technique LCMS LC-MS Technique->LCMS Recommended GCMS GC-MS (EI) Technique->GCMS Alternative ESI Use ESI Source LCMS->ESI EI_Result Observe [M]⁺˙ peak? (Often weak/absent) GCMS->EI_Result ESI_Result Observe [M+H]⁺ peak? ESI->ESI_Result Success Success: Correct m/z observed EI_Result->Success Yes (Weak) Troubleshoot_EI Analyze Fragments: - Loss of ethyl (-29) - Loss of ethoxy (-45) EI_Result->Troubleshoot_EI No ESI_Result->Success Yes Troubleshoot_ESI Troubleshoot ESI: - Add 0.1% Formic Acid - Lower Cone Voltage - Try APCI ESI_Result->Troubleshoot_ESI No

Caption: Decision tree for selecting the appropriate MS method.

Section 3: Chromatographic & General Troubleshooting

Purification and stability are key challenges that impact all subsequent characterization steps.

Q4: I'm having difficulty purifying my compound with silica gel chromatography. It streaks or co-elutes with a persistent impurity.

A4: Pyrrole compounds can be sensitive to the acidic nature of standard silica gel, leading to streaking or degradation. Co-elution often occurs with structurally similar byproducts from the synthesis.

Causality & Expertise:

  • Acidity of Silica: The Lewis acid sites on silica gel can interact with the electron-rich pyrrole ring, causing poor peak shape and potential decomposition.

  • Co-elution: The furan byproduct, being structurally and electronically similar to the desired pyrrole, often has a very close Rf value, making separation challenging.

Troubleshooting Protocol: Chromatographic Purification

  • Neutralize Silica: Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine (Et₃N). The base neutralizes the acidic sites on the silica surface, significantly improving peak shape.

  • Solvent System Optimization: Use a gradient elution. Start with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. This will help resolve compounds with similar Rf values. A common system for removing unreacted starting materials involves hexane washes or a low-polarity eluent.[10]

  • Alternative Stationary Phase: If separation is still difficult, consider using a different stationary phase like neutral alumina, which has different selectivity compared to silica.

Q5: My isolated yield from the Paal-Knorr synthesis is very low. What are the common pitfalls?

A5: Low yields in the Paal-Knorr synthesis are frequently due to suboptimal reaction conditions or impure starting materials.[5]

Causality & Expertise:

  • Purity of 1,4-Dicarbonyl: The starting diketone (2,5-hexanedione) must be pure. Impurities can lead to side reactions that consume the amine.[4][5]

  • Reaction Conditions: The reaction can be run under neutral or weakly acidic conditions.[3] While a weak acid like acetic acid can accelerate the reaction, strong acids or pH < 3 conditions can promote the formation of the furan byproduct, thus reducing the yield of the desired pyrrole.[3]

  • Amine Nucleophilicity: While aniline is a suitable nucleophile, using an excess can help drive the reaction to completion.[5]

Visualization: Troubleshooting Low Yield in Paal-Knorr Synthesis

Low_Yield_Troubleshooting Start Low Yield of Target Pyrrole Check_Purity Is 2,5-hexanedione pure? Start->Check_Purity Purify_Diketone Action: Purify diketone (distillation or column) Check_Purity->Purify_Diketone No Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Yes Purify_Diketone->Start Check_Acid Is a strong acid used or pH < 3? Check_Conditions->Check_Acid Switch_Acid Action: Use weak acid (e.g., Acetic Acid) or run under neutral conditions Check_Acid->Switch_Acid Yes Check_Amine Is amine in excess? Check_Acid->Check_Amine No Success Improved Yield Switch_Acid->Success Increase_Amine Action: Use 1.1 to 1.5 eq. of aniline Check_Amine->Increase_Amine No Check_Amine->Success Yes Increase_Amine->Success

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Ethyl 2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate and Its Analogs

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in biological activity between a core chemical scaffold and its analogs is paramount for lead optimization and nov...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in biological activity between a core chemical scaffold and its analogs is paramount for lead optimization and novel therapeutic design. This guide provides an in-depth, objective comparison of the biological activities of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate and its structurally related analogs. By synthesizing available experimental data, we aim to elucidate the structure-activity relationships that govern the anti-inflammatory, anticancer, and antimicrobial potential of this versatile heterocyclic family.

Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" in medicinal chemistry. The subject of this guide, ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate, features a highly substituted pyrrole core, suggesting a tailored design for specific biological targets. While direct and extensive biological data for this specific molecule is limited in publicly accessible literature, a comparative analysis of its structural analogs provides a robust framework for predicting its potential therapeutic applications and guiding future research.

Synthetic Pathways to Substituted Pyrroles

The synthesis of the pyrrole core and its derivatives is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide array of substituted analogs. Understanding these synthetic pathways is crucial for the generation of compound libraries for screening and structure-activity relationship (SAR) studies.

Two of the most prominent methods for synthesizing the pyrrole ring are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis.

  • Paal-Knorr Pyrrole Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole ring.[2] This method is highly versatile for producing N-substituted pyrroles.[4][5]

  • Hantzsch Pyrrole Synthesis: This synthesis involves the reaction of a β-ketoester with an α-halo-ketone in the presence of ammonia or a primary amine.[6][7][8] This method is particularly useful for the synthesis of pyrrole-3-carboxylates.[6][7]

The selection of the synthetic route often depends on the desired substitution pattern on the pyrrole ring, with each method offering distinct advantages in terms of starting material availability and regioselectivity.

Comparative Biological Activities of Pyrrole Analogs

The biological activities of pyrrole derivatives are diverse and significantly influenced by the nature and position of substituents on the pyrrole core. This section compares the anti-inflammatory, anticancer, and antimicrobial activities of various analogs of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate, supported by experimental data from the literature.

Anti-inflammatory Activity

Pyrrole derivatives have demonstrated significant potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1]

A series of N-substituted 3,4-pyrroledicarboximides were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity. Several of these compounds exhibited potent and selective inhibition of COX-2, an important target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9] Another study on 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives showed that some analogs exhibited potent anti-inflammatory activity in the carrageenan-induced rat paw edema model, with one compound being as potent as the standard drug etoricoxib.[1]

Table 1: Anti-inflammatory Activity of Selected Pyrrole Analogs

Compound ClassSpecific AnalogAssayTargetIC50/InhibitionReference
N-Substituted 3,4-PyrroledicarboximidesCompound 2h Colorimetric Inhibitor ScreeningCOX-2Inhibition Constant = 1.84 nM[9]
2-Amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrilesCompound 1e Carrageenan-induced rat paw edemaIn vivo inflammation77.07% inhibition[1]
Pyrrolizine-5-carboxylatesN-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxylatesIn vitro COX inhibitionCOX-1/COX-2Varies with substitution[10]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateMAK-01Carrageenan-induced rat paw edemaIn vivo inflammation33.3% reduction at 10 mg/kg[11]

The data suggests that the anti-inflammatory activity of pyrrole derivatives can be modulated by substitutions on the pyrrole ring and the N-phenyl group. The presence of specific functional groups can enhance the potency and selectivity for COX-2.

Anticancer Activity

The pyrrole scaffold is a common feature in a number of anticancer agents, and its derivatives have been shown to exert cytotoxic effects through various mechanisms, including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.

For instance, certain pyrrole-indole hybrids have been designed as dual inhibitors of tubulin and aromatase, showing potent anticancer activities.[12] One ester derivative demonstrated an aromatase inhibitory IC50 of 18 nM and an anti-T47D (breast cancer cell line) activity with an IC50 of 10.6 µM.[12] Another study on substituted pyrrolo[2,3-d]pyrimidines identified several compounds with excellent anticancer activity against the MDA-MB-468 breast cancer cell line, with some showing IC50 values as low as 2.12 µM, which is more potent than the standard drug doxorubicin (IC50 = 6.17 µM/ml).[13]

Table 2: Anticancer Activity of Selected Pyrrole Analogs

Compound ClassSpecific AnalogCell LineActivity MetricValueReference
Pyrrole-indole hybridsEster derivative 3k T47D (Breast)IC5010.6 µM[12]
Substituted pyrrolo[2,3-d]pyrimidinesCompound 8j MDA-MB-468 (Breast)IC502.12 µM[13]
Substituted pyrrolo[2,3-d]pyrimidinesCompound 9m MDA-MB-468 (Breast)IC502.05 µM[13]
1,2-diaryl-pyrrolic analogues of combretastatin A-4Most active compoundsK-562 (Leukemia)IC500.21 µM[14]
1,2-diaryl-pyrrolic analogues of combretastatin A-4Most active compoundsMDA-MB-231 (Breast)IC500.07 µM[14]
2,4-Dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1H-pyrrole-3-carboxylate derivativesCompound 9g PC-3 (Prostate)GI505.15 µg/mL[15]

These findings highlight the potential of pyrrole derivatives as a source of novel anticancer agents. The mechanism of action appears to be highly dependent on the substitution pattern, with different analogs targeting distinct cellular pathways.

Antimicrobial Activity

Pyrrole-containing compounds have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

A series of fully substituted pyrrole-3-carboxaldehydes were synthesized and showed significant in vitro activity against several bacterial strains, with a minimum inhibitory concentration (MIC) value of 16 µg/mL for the most active compounds.[16] In another study, novel 4-phenyl-pyrrole-2-carboxamides were synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds displayed moderate activity against Escherichia coli and Pseudomonas aeruginosa with MIC values of 6.05 µg/mL.[17] Furthermore, certain 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles exhibited inhibitory activity against Klebsiella pneumoniae with a MIC of 31.25 µg/mL.[18]

Table 3: Antimicrobial Activity of Selected Pyrrole Analogs

Compound ClassSpecific AnalogOrganismActivity MetricValueReference
Pyrrole-3-carboxaldehydesMost active compoundsPseudomonas putidaMIC16 µg/mL[19]
4-Phenyl-pyrrole-2-carboxamidesCompound 5c Escherichia coli, Pseudomonas aeruginosaMIC6.05 µg/mL[17]
4-(1,3,4-thiadiazol-2-yl)-polysubstituted pyrrolesCompounds 3a, c, e-h, j Klebsiella pneumoniaeMIC31.25 µg/mL[18]
Pyrrole-2-carboxylate derivativeENBHEDPCMycobacterium tuberculosis H37RvMIC0.7 µg/mL[19]

The antimicrobial spectrum and potency of pyrrole derivatives are clearly influenced by the substituents on the pyrrole ring. The diverse range of active compounds suggests that this scaffold can be tailored to target specific microbial pathogens.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments commonly used to evaluate the biological activities of pyrrole derivatives.

Synthesis of Pyrrole Derivatives (General Paal-Knorr Method)

This protocol describes a general procedure for the synthesis of N-substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.

  • Reactant Preparation: Dissolve the 1,4-dicarbonyl compound (1 equivalent) and the primary amine (1.1 equivalents) in a suitable solvent such as glacial acetic acid or ethanol.

  • Reaction: Heat the reaction mixture to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 1,4-Dicarbonyl 1,4-Dicarbonyl Reflux Reflux 1,4-Dicarbonyl->Reflux Primary_Amine Primary_Amine Primary_Amine->Reflux Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Reflux N-Substituted_Pyrrole N-Substituted Pyrrole Reflux->N-Substituted_Pyrrole Water Water Reflux->Water

Caption: General workflow for the Paal-Knorr synthesis of N-substituted pyrroles.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) to laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups (different doses of the test compound). Administer the vehicle, standard, or test compound orally or intraperitoneally.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Carrageenan_Assay_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping_Dosing Grouping and Dosing (Vehicle, Standard, Test Compound) Animal_Acclimatization->Grouping_Dosing Carrageenan_Injection Sub-plantar Carrageenan Injection Grouping_Dosing->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Calculate % Inhibition Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the carrageenan-induced rat paw edema assay.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Solution Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Measure_Absorbance Measure Absorbance at 570 nm Formazan_Solubilization->Measure_Absorbance Data_Analysis Calculate % Viability and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

References

  • Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1696. [Link]
  • Sequential multicomponent catalytic synthesis of pyrrole-3-carboxaldehydes: evaluation of antibacterial and antifungal activities along with docking studies. New Journal of Chemistry. [Link]
  • The Hantzsch pyrrole synthesis. Canadian Science Publishing. [Link]
  • The Hantzsch pyrrole synthesis. Ingenta Connect. [Link]
  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PMC. [Link]
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [Link]
  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. PMC. [Link]
  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. [Link]
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC. [Link]
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. ResearchGate. [Link]
  • GI 50 (µM) values for anti-proliferative effects of selected compounds... ResearchGate. [Link]
  • Paal–Knorr synthesis. Wikipedia. [Link]
  • Paal-Knorr Synthesis. RSC Education. [Link]
  • The Ugi4CR as effective tool to access promising anticancer isatin-based α-acetamide carboxamide oxindole hybrids. Beilstein Journals. [Link]
  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. [Link]
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Semantic Scholar. [Link]
  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. [Link]
  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]
  • Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3- carbonitrile derivatives. Journal of Medical Pharmaceutical and Allied Sciences. [Link]
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PMC. [Link]
  • The IC50 values of pyrrolizine-based anti-inflammatory agents 1–3... ResearchGate. [Link]
  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry. [Link]
  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PMC. [Link]
  • Structure–Activity Relationship Study of 1 H -Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ResearchGate. [Link]
  • Novel 2,4-Dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1 H -pyrrole-3-carboxylic Acid Derivatives: New Leads in Cancer and Bacterial Chemotherapy. ResearchGate. [Link]
  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
  • Pyrrole synthesis. Organic Chemistry Portal. [Link]
  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PubMed. [Link]
  • Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. ResearchGate. [Link]
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. [Link]
  • Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research. [Link]
  • Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry. [Link]
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti. Nature. [Link]
  • Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. ResearchGate. [Link]
  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI. [Link]
  • Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. ResearchGate. [Link]
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). PMC. [Link]
  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. MDPI. [Link]
  • Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. PubChem. [Link]

Sources

Comparative

A Comparative Guide to the Purity Assessment of Synthesized Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

For professionals in chemical synthesis and drug development, the meticulous verification of a compound's purity is not merely a procedural step but the bedrock of reliable, reproducible research. The biological activity...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in chemical synthesis and drug development, the meticulous verification of a compound's purity is not merely a procedural step but the bedrock of reliable, reproducible research. The biological activity and physicochemical properties of a molecule are inextricably linked to its absolute purity. This guide provides an in-depth comparison of standard analytical techniques for assessing the purity of a synthesized polysubstituted pyrrole, ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. Pyrroles are fundamental heterocyclic compounds that are crucial in many biologically active natural products and synthetic pharmaceuticals.[1]

We will explore the causality behind the selection of each technique, provide field-proven experimental protocols, and present a logical workflow for a comprehensive purity assessment.

Understanding the Synthetic Landscape: Potential Impurities

The target molecule, ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate, is typically synthesized via classic condensation reactions such as the Paal-Knorr or Hantzsch pyrrole synthesis.[2][3] The choice of synthetic route dictates the profile of potential process-related impurities.

  • Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine (aniline in this case).[2][4][5]

  • Hantzsch Synthesis: This is a multi-component reaction involving a β-ketoester (ethyl acetoacetate), an α-haloketone, and an amine (aniline).[3][6][7]

Regardless of the specific route, a robust analytical workflow must be capable of detecting:

  • Unreacted Starting Materials: Aniline, the 1,4-dicarbonyl precursor, or the β-ketoester and α-haloketone.[8]

  • Reaction Intermediates: Such as enamine or hemiaminal intermediates that have not fully cyclized.[2][3]

  • Side-Products: Furan derivatives are a common byproduct in Paal-Knorr synthesis, especially under strongly acidic conditions.[9][10]

  • Residual Solvents and Reagents: Catalysts, bases, or solvents used during the reaction and work-up.

Illustrative Paal-Knorr Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Paal-Knorr synthesis, highlighting the key steps where impurities could arise if the reaction does not proceed to completion.

Paal_Knorr_Mechanism Paal-Knorr Pyrrole Synthesis Mechanism cluster_reactants Reactants Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Nucleophilic Attack Amine Aniline (Primary Amine) Amine->Hemiaminal Cyclic_Intermediate 2,5-Dihydroxytetrahydropyrrole Derivative Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole (Final Product) Cyclic_Intermediate->Pyrrole Dehydration (-2H₂O) Purity_Workflow Purity Assessment Workflow cluster_start Synthesis Start Crude Synthesized Product TLC TLC Analysis Start->TLC Initial Check HPLC RP-HPLC Analysis TLC->HPLC Multiple Spots or Quantitative Check Needed Final Pure, Characterized Compound TLC->Final Single Spot & Sufficient for Use Case GCMS GC-MS Analysis HPLC->GCMS Complementary Analysis (Volatile Impurities) NMR NMR (¹H, ¹³C) Analysis HPLC->NMR Confirm Structure & Identify Impurities GCMS->Final NMR->Final

Sources

Validation

A Comparative Guide to Cross-Reactivity Profiling of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel chemical entity (NCE), Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. As a member of the substituted pyrrole class of...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel chemical entity (NCE), Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. As a member of the substituted pyrrole class of compounds, which are known for a wide array of biological activities, from antibacterial to anticancer and anti-inflammatory effects, a thorough understanding of its off-target profile is paramount for successful drug development.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded approach to de-risking this candidate by comparing and contrasting essential experimental and computational strategies.

The core principle of this guide is to move beyond a simple checklist of assays. Instead, we will explore the causality behind a tiered, logical progression of studies—a screening cascade—designed to build a comprehensive safety and selectivity profile. Predicting and mitigating potential safety liabilities early in the drug discovery process is integral for lead compound selection and preventing costly late-stage failures.[5][6]

The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable

In drug discovery, the primary goal is to design molecules that interact potently and selectively with their intended therapeutic target. However, the interactions of drugs with unintended "off-target" proteins are a primary cause of adverse drug reactions (ADRs).[6][7] These unwanted interactions can lead to toxicities, nullify therapeutic effects, or cause unforeseen side effects that can halt a drug's development.

For a compound like Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate, whose primary target may still be under investigation, a broad assessment of its potential interactions across the proteome is a critical first step. This process, known as safety pharmacology profiling, evaluates compound promiscuity against a wide range of targets historically associated with ADRs.[7] A systematic approach allows for the early identification of liabilities, enabling medicinal chemists to perform selectivity-focused structure-activity relationship (SAR) studies to mitigate off-target effects while preserving on-target potency.[5]

Our approach is structured as a Cross-Reactivity Screening Cascade , a multi-tiered strategy that moves from high-throughput computational predictions to focused, mechanistic biological assays. This ensures a cost-effective and scientifically rigorous evaluation.

cluster_0 Screening Cascade Logic in_silico Tier 1: In Silico Profiling (Broad, Predictive) in_vitro_panel Tier 2: In Vitro Broad Panel (Experimental, High-Throughput) in_silico->in_vitro_panel Prioritize experimental resources hit_confirmation Tier 3: Hit Confirmation & Potency (Quantitative, Focused) in_vitro_panel->hit_confirmation Identify significant 'hits' functional_assays Tier 4: Functional & Mechanistic Assays (Biological Context) hit_confirmation->functional_assays Quantify risk & understand mechanism

Caption: The Cross-Reactivity Screening Cascade.

Tier 1: In Silico Profiling - The Predictive Foundation

Before committing to expensive and time-consuming wet lab experiments, computational methods provide a rapid, low-cost, and high-throughput assessment of potential off-target interactions.[8] These approaches leverage vast databases of chemical structures and biological activity to predict the likelihood of a compound binding to various proteins.

Comparative Methodologies:

  • 2D Chemical Similarity: This approach, exemplified by tools like the Similarity Ensemble Approach (SEA), compares the 2D structure of our pyrrole derivative to a database of ligands with known biological targets.[9] It operates on the principle that structurally similar molecules often share similar biological activities.

  • Pharmacophore and QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structures with biological activity.[9] A pharmacophore model identifies the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for binding to a specific target. Our compound can be screened against a library of pharmacophore models for known off-targets.

  • Structure-Based Docking: If the 3D crystal structure of a potential off-target is known, molecular docking can be used to predict the binding pose and estimate the binding affinity of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate within the protein's active site.[9]

Experimental Protocol: A Representative In Silico Workflow

  • Compound Preparation: Generate a 3D conformer of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate using computational chemistry software (e.g., MOE, Schrödinger Maestro).

  • Database Selection: Choose a comprehensive off-target prediction platform (e.g., SwissTargetPrediction, SuperPred) or an internal, proprietary system. These platforms integrate multiple prediction methods.

  • Similarity Search: Submit the compound's structure (as a SMILES string: CCOC(=O)C1=C(C)N(C(C)=C1)C1=CC=CC=C1) to a 2D similarity-based tool.[10]

  • Pharmacophore Screening: Screen the 3D conformer against a library of validated pharmacophore models representing key off-target protein families (e.g., GPCRs, kinases, ion channels).

  • Data Analysis & Triage: Consolidate the results from all methods. Rank potential off-targets based on prediction scores or probabilities from multiple tools.[9] Targets predicted by two or more independent methods are prioritized for experimental validation.

compound Ethyl 2,5-dimethyl-1-phenyl- 1H-pyrrole-3-carboxylate (SMILES/3D) sim 2D Similarity (e.g., SEA) compound->sim pharm Pharmacophore Screening compound->pharm dock Structure-Based Docking compound->dock results Consolidated Prediction List sim->results pharm->results dock->results prioritized Prioritized Off-Targets for In Vitro Testing results->prioritized Cross-validation & scoring

Caption: Workflow for In Silico Off-Target Prediction.

Tier 2: In Vitro Broad Panel Screening - The Experimental Workhorse

The predictions from Tier 1 must be validated experimentally. The industry standard is to screen the compound against a broad panel of receptors, transporters, enzymes, and ion channels associated with clinical adverse effects.[5][6] Commercial providers like Eurofins Discovery, WuXi AppTec, and Reaction Biology offer validated panels for this purpose.[5][7][11]

A common starting point is a primary safety panel, often containing 40-100 targets, designed to identify the compounds with the highest risk.[7][12]

Experimental Protocol: Broad Panel Radioligand Binding Screen

  • Compound Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate in a suitable solvent like DMSO.

  • Assay Concentration: The compound is typically tested at a single, high concentration (e.g., 10 µM) to maximize the chance of detecting even weak interactions.

  • Assay Principle: For each target (e.g., Dopamine D2 receptor), a reaction mixture is prepared containing a cell membrane preparation expressing the receptor, a specific radioligand (a molecule that binds with high affinity to the target and is labeled with a radioactive isotope), and the test compound.

  • Incubation & Detection: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated, and the amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Calculation: The specific binding of the radioligand in the presence of the test compound is compared to the binding in a control sample (vehicle only). The result is expressed as a percentage of inhibition of the radioligand's binding.

    • % Inhibition = (1 - (Binding with Compound / Binding with Vehicle)) * 100

Data Presentation: Representative Broad Panel Screening Data

A "hit" is typically defined as >50% inhibition at the screening concentration.

Target FamilyTarget Name% Inhibition @ 10 µMPotential Clinical Implication
GPCRs 5-HT2B Receptor78% Cardiotoxicity (valvular heart disease)
Dopamine D2 Receptor15%Low risk of extrapyramidal symptoms
Histamine H1 Receptor65% Sedation, anti-cholinergic effects
Ion Channels hERG (KCNH2)22%Low risk of QT prolongation/arrhythmia
L-type Ca2+ Channel8%Low risk of cardiovascular effects
Enzymes COX-14%Low risk of gastrointestinal effects
COX-258% Potential for anti-inflammatory activity/side effects
Phosphodiesterase 4 (PDE4)12%Low risk of emesis/nausea
Transporters Dopamine Transporter (DAT)9%Low risk of CNS stimulant effects

Hypothetical data for illustrative purposes.

Tier 3 & 4: From Hit Confirmation to Mechanistic Insight

Significant hits from the broad panel screen require further investigation to quantify the risk and understand the biological consequences.

Tier 3: Potency Determination (IC50)

For each hit (e.g., 5-HT2B, H1, COX-2), the next step is to determine the concentration-response relationship to calculate the potency (IC50), the concentration of the compound required to achieve 50% inhibition.

Experimental Protocol: IC50 Determination

  • Serial Dilution: Prepare a series of dilutions of the compound, typically in half-log steps, spanning a wide concentration range (e.g., 1 nM to 30 µM).

  • Assay Performance: Perform the same binding or enzyme assay as in Tier 2 for each concentration.

  • Data Analysis: Plot the % inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation: Comparing On-Target vs. Off-Target Potency

The key output is the selectivity window : the ratio of off-target potency to on-target potency. A larger window indicates a safer compound.

TargetIC50 (µM)Selectivity Window (vs. Primary Target)
Primary Target X (Hypothetical) 0.050 -
5-HT2B Receptor1.224-fold
Histamine H1 Receptor2.550-fold
COX-24.896-fold

A selectivity window of >100-fold is often desired for a clean safety profile.

Tier 4: Functional and Specialized Safety Assays

A binding interaction doesn't tell the whole story. A compound could be an activator (agonist) or an inhibitor (antagonist). Furthermore, some critical safety liabilities are assessed in specialized assays.

A. Functional Assays: Cell-based assays are used to determine if the compound's binding to an off-target receptor translates into a functional response (e.g., calcium mobilization, cAMP production). This is crucial for understanding if an off-target interaction is likely to cause a physiological effect.[6]

B. Cytochrome P450 (CYP) Inhibition: Pyrrole-containing structures can interact with CYP enzymes, which are responsible for metabolizing the vast majority of drugs.[13][14] Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs).[15][16] It is essential to test the compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[14]

Experimental Protocol: CYP450 Inhibition Assay (Fluorometric)

  • System Components: The assay uses human liver microsomes (a source of CYP enzymes), a specific substrate for each CYP isoform that becomes fluorescent upon metabolism, and the necessary cofactor (NADPH).

  • Incubation: Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is pre-incubated with the microsomes and substrate.

  • Reaction Initiation: The reaction is started by adding NADPH.

  • Detection: The plate is read over time in a fluorescent plate reader to measure the rate of fluorescent product formation.

  • Analysis: The rate of metabolism in the presence of the test compound is compared to a vehicle control to determine % inhibition and calculate an IC50 value.

Conclusion: Synthesizing a Comprehensive Risk Profile

The cross-reactivity assessment of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is not a single experiment but a logical, tiered investigation. By integrating computational predictions with a cascade of increasingly specific experimental assays, we can build a robust risk profile.

The hypothetical data presented here would suggest that while the compound has promising on-target potency, its activity at the 5-HT2B and Histamine H1 receptors, with selectivity windows below 100-fold, warrants careful consideration. The 5-HT2B activity, in particular, is a known flag for potential cardiotoxicity. This information does not necessarily terminate the compound's development but provides critical data for a go/no-go decision and guides medicinal chemists in designing next-generation analogues with an improved selectivity profile. This self-validating system of prediction, broad screening, and focused follow-up is the cornerstone of modern safety pharmacology and is essential for developing safer, more effective medicines.

References

  • Computational tools for CRISPR Off-target detection: An overview. (n.d.). INDIAN J.BIOCHEM. BIOPHYS.
  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology.
  • Huang, W. (2025). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology, 15(2).
  • Summary of CRISPR-Cas9 off-target Detection Methods. (n.d.). CD Genomics.
  • WuXi AppTec in vitro Safety Pharmacology Profiling. (n.d.). WuXi AppTec.
  • Basith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery.
  • Lynch, J. J., et al. (2009). In vitro safety pharmacology profiling: what else beyond hERG?. Journal of Pharmacological and Toxicological Methods.
  • In Vitro Safety Panel I Binding & Functional Assays. (n.d.). Pharmaron.
  • Novel substituted pyrrole derivatives and SAR activity. (n.d.). ResearchGate.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PMC.
  • Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol.
  • Substituted pyrroles based on ketones: prospects of application and advances in synthesis. (2023). Russian Chemical Reviews.
  • ETHYL 2,5-DIMETHYL-1-PHENYL-1H-PYRROLE-3-CARBOXYLATE. (n.d.). PubChem.
  • Evaluation of the inhibition performance of pyrrole derivatives against CYP450 isoforms. (2024). Research Square.
  • The Role of Cytochrome P450 in Drug Metabolism. (n.d.). International Journal of Research in Pharmacy and Allied Science.
  • ETHYL 2,5-DIMETHYL-1-PHENYL-1H-PYRROLE-3-CARBOXYLATE. (n.d.). Mol-Instincts.
  • Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. (n.d.). PMC.
  • The role of CYP450 in drug metabolism. (2022). AxisPharm.

Sources

Safety & Regulatory Compliance

Safety

ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and lifecycle management of synthetic intermediates is just as critical as the research itself. Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS: 765...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and lifecycle management of synthetic intermediates is just as critical as the research itself. Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS: 76546-68-4) is a highly substituted pyrrole derivative frequently utilized as a core scaffold in medicinal chemistry, notably in the development of novel MurB inhibitors targeting Pseudomonas aeruginosa (1)[1].

While its stable aromatic core makes it an excellent candidate for fragment-based drug discovery, its physicochemical properties demand precise, causality-driven handling and disposal protocols to mitigate exposure risks and environmental contamination.

Physicochemical Properties & Hazard Assessment

Understanding the inherent properties of this compound is the foundation of safe laboratory operations. Mechanistically, the lipophilic nature of the phenyl-pyrrole framework facilitates its partitioning into lipid bilayers, which explains its primary hazard as a dermal and ocular irritant.

Property / Hazard ParameterValue / ClassificationOperational Implication
CAS Number 76546-68-4Primary identifier for inventory and waste tracking.
Molecular Weight 243.30 g/mol Used for stoichiometric calculations in waste neutralization.
Aqueous Solubility ~3 µg/mL (2)[2]Extremely low; water is ineffective for spill decontamination.
GHS Hazard Codes H302, H315, H319 (3)[3]Harmful if swallowed; causes skin/eye irritation. Requires strict PPE.
GHS Signal Word WarningIndicates moderate acute toxicity and reversible irritation.

Operational Spill Response & Containment Protocol

Causality Focus: Because the compound is a fine powder with near-zero aqueous solubility, traditional wet-wiping with water will only spread the contaminant. An organic solvent must be used for the final decontamination step to properly dissolve and lift the lipophilic residue.

Step-by-Step Methodology:

  • Isolation & Assessment: Immediately restrict access to the spill zone. Visually estimate the volume of the spilled material to determine the required amount of absorbent.

  • PPE Donning: Equip chemically resistant nitrile gloves (double-gloving is mandated to prevent breakthrough from subsequent solvent use), tightly sealed safety goggles, and a flame-resistant lab coat.

  • Primary Containment (Dry): Carefully cover the solid spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Rationale: This prevents the aerosolization of the irritating powder during cleanup.

  • Mechanical Collection: Using a non-sparking, anti-static scoop, transfer the powder-absorbent mixture into a wide-mouth High-Density Polyethylene (HDPE) or glass hazardous waste container. Seal tightly.

  • Chemical Decontamination (Wet): Dampen a disposable laboratory wipe with an appropriate organic solvent (e.g., isopropanol or ethanol). Wipe the affected surface inward from the edges to the center. Rationale: The organic solvent dissolves the lipophilic pyrrole residue that mechanical collection missed.

  • System Validation: Perform a secondary wipe with a fresh solvent-dampened cloth. Inspect the area under ambient light to ensure no crystalline residue remains. Dispose of all contaminated wipes in the solid organic waste container.

Proper Disposal Procedures

Causality Focus: Pyrroles are electron-rich heterocycles. Mixing them with strong oxidizers can lead to rapid, exothermic degradation. Furthermore, high-temperature incineration is required because biological degradation in standard wastewater treatment is ineffective for this synthetic scaffold, and incomplete combustion can release toxic nitrogen oxides (NOx).

WasteManagement Gen Waste Generation Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate Seg Waste Segregation Isolate from strong oxidizers Gen->Seg Step 1 Cont Primary Containment Seal in HDPE/Glass carboy Seg->Cont Step 2 Lab GHS Labeling Mark as 'Irritant / Organic Waste' Cont->Lab Step 3 Store Secondary Storage Ventilated, <25°C Lab->Store Step 4 Disp Final Destruction High-Temperature Incineration Store->Disp Step 5

Fig 1. Standardized waste management and disposal workflow for pyrrole derivatives.

Step-by-Step Methodology:

  • Waste Segregation: Collect all ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate waste (powders, contaminated consumables, and solvent washings) strictly in designated "Organic Waste" streams. Critical Step: Verify that the waste container does not contain strong acids or oxidizers (e.g., peroxides, nitric acid) to prevent exothermic reactions.

  • Containerization: Store solid waste in heavy-duty polyethylene bags placed inside secondary HDPE bins. Liquid waste (e.g., from reaction filtrates or spill cleanup) must be stored in compatible, clearly marked glass or HDPE carboys.

  • GHS Labeling: Affix a standardized hazardous waste label. Explicitly write the full chemical name (do not use abbreviations) and check the boxes for "Irritant" (H315, H319) and "Harmful if swallowed" (H302).

  • Environmental Storage: Transfer the sealed containers to a designated satellite accumulation area. Maintain the environment below 25°C, well-ventilated, and away from direct UV exposure, which could induce slow photochemical degradation of the pyrrole ring.

  • System Validation: Before sealing the secondary container for transport, perform a visual inspection of the primary vessel for any exterior residue and verify that the GHS label is fully legible and securely adhered. Document the waste log immediately to ensure chain-of-custody tracking.

  • Final Destruction (Incineration): Dispatch the waste through a licensed environmental health and safety (EHS) contractor for high-temperature incineration. Rationale: High-temperature combustion (>1000°C) is required to fully oxidize the nitrogen-containing pyrrole ring into N₂, CO₂, and H₂O, preventing the release of toxic NOx gases into the atmosphere.

References

  • 76546-68-4 | Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate - BLDpharm Source: BLDPharm URL
  • 2,5-dimetil-1-fenil-1h-pirrol-3-carboxilato de etilo - Guidechem Source: Guidechem URL
  • Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB)

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
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ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
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